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  • Product: 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one
  • CAS: 892-15-9

Core Science & Biosynthesis

Foundational

Unlocking the C2-Chloroquinazolin-4(3H)-one Scaffold: A Technical Guide to Reactivity, Stability, and Synthetic Utility

Introduction The quinazolin-4(3H)-one core is a privileged pharmacophore prevalent in oncology, antiviral, and antihypertensive drug discovery. Among its functionalized derivatives, the 2-chloroquinazolin-4(3H)-one stand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazolin-4(3H)-one core is a privileged pharmacophore prevalent in oncology, antiviral, and antihypertensive drug discovery. Among its functionalized derivatives, the 2-chloroquinazolin-4(3H)-one stands out as an exceptionally versatile building block. As a Senior Application Scientist, I frequently leverage this scaffold because it offers a unique dichotomy: it is remarkably stable under standard physiological and storage conditions, yet it exhibits exquisite, site-specific reactivity under targeted synthetic conditions.

This whitepaper dissects the electronic causality behind the C2-chloro position's reactivity, detailing field-proven protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

The Electronic Causality of C2-Chloro Reactivity

In a standard haloarene, a chlorine atom is typically less reactive toward oxidative addition or nucleophilic displacement than a bromine or iodine atom. However, the quinazolinone system subverts this paradigm. The C2 carbon is flanked by two electronegative nitrogen atoms (N1 and N3). This proximity induces a profound electron-withdrawing effect, drastically depleting the electron density at the C2 position.

  • In SNAr: The highly electrophilic nature of C2 lowers the activation energy for the formation of the Meisenheimer complex during nucleophilic attack.

  • In Cross-Coupling: The electron-deficient C2-Cl bond undergoes oxidative addition with Palladium(0) at an accelerated rate. In di-halogenated systems (e.g., 6-bromo-2-chloroquinazolinones), the C2-chloro position often reacts preferentially or concurrently with the C6-bromo position, a phenomenon directly attributable to the heterocyclic nitrogen activation [1].

Reactivity Core 2-Chloroquinazolin-4(3H)-one (Electron-Deficient C2) SNAr SNAr Pathway Core->SNAr High Electrophilicity CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Oxidative Addition Amine Diamines (1° or 2°) SNAr->Amine Boronic Aryl/Heteroaryl Boronic Acids CrossCoupling->Boronic Guanidine1 Twisted-Cyclic Guanidines (via 2° Amines) Amine->Guanidine1 Selectivity Guanidine2 Ring-Fused N-Acylguanidines (via 1° Amines) Amine->Guanidine2 Domino Process CoupledProd C2-Aryl Quinazolinones Boronic->CoupledProd Transmetalation

Divergent reactivity pathways of the C2-chloroquinazolinone scaffold.

Nucleophilic Aromatic Substitution (SNAr): Guanidine Formation

The C2-chloro position is highly susceptible to displacement by nitrogen nucleophiles. A prime example of this utility is the divergent rearrangement of 2-chloroquinazolinones into complex guanidines [2]. The choice of amine dictates the structural outcome:

  • Secondary Diamines: Attack the C2 position to exclusively form twisted-cyclic guanidines.

  • Primary Amines: Initiate a domino rearrangement/intramolecular cyclization, gated through an (E)-twisted-cyclic intermediate, to yield ring-fused N-acylguanidines.

Protocol 1: Synthesis of Twisted-Cyclic Guanidines via SNAr

Self-Validating Logic: The use of triethylamine (NEt3) acts as an acid scavenger. Monitoring the pH ensures the reaction does not stall due to HCl accumulation, which would protonate the nucleophilic diamine and halt the SNAr pathway.

  • Preparation: In an oven-dried microwave vial, dissolve 2-chloroquinazolin-4(3H)-one (0.2 mmol) in anhydrous CH3CN (2.0 mL).

  • Reagent Addition: Add the secondary diamine (0.26 mmol, 1.3 equiv) and NEt3 (0.6 mmol, 3.0 equiv). Note: If using a diamine hydrochloride salt, increase NEt3 to 1.0–1.2 mmol to ensure complete free-basing in situ.

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 3 hours.

  • Validation: Sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. The complete disappearance of the starting material mass (M+H) validates the completion of the SNAr.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, extract, dry over Na2SO4, and purify via flash chromatography.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While Dimethoxyethane (DME) is a traditional solvent for Suzuki couplings, it is prone to peroxide formation and limits reaction temperatures. Recent advancements demonstrate that Propylene Carbonate (PC) is a superior, energy-efficient, and green alternative for coupling haloquinazolines [1]. The high boiling point of PC allows for elevated reaction temperatures (160 °C), drastically reducing reaction times and improving yields for sterically hindered or electronically deactivated boronic acids.

Workflow Step1 Substrate & Pd Catalyst Loading Step2 Solvent Addition (Propylene Carbonate) Step1->Step2 Step3 Base & Boronic Acid Addition Step2->Step3 Step4 Heating (160°C) & Stirring Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5

Green chemistry workflow for Suzuki-Miyaura coupling in Propylene Carbonate.

Protocol 2: Suzuki-Miyaura Coupling in Propylene Carbonate

Self-Validating Logic: Purging the system with Argon before adding the aqueous base prevents the oxidative homocoupling of the boronic acid, ensuring maximum cross-coupling efficiency with the C2-chloro electrophile.

  • Loading: To a two-neck round-bottom flask, add the 2-chloroquinazolinone derivative (1.0 equiv) and Pd(PPh3)4 (0.05 equiv).

  • Solvent: Add Propylene Carbonate (PC) (approx. 0.2 M concentration). Stir at room temperature for 20 minutes under an Argon atmosphere.

  • Coupling Partners: Add the arylboronic acid (1.2 equiv) followed by 2M aqueous Na2CO3 solution (3.0 equiv).

  • Heating: Immerse the flask in an oil bath pre-heated to 160 °C.

  • Monitoring: Track the reaction via TLC or LC-MS. The enhanced reactivity of the C2-Cl bond typically leads to completion within 2–8 hours, significantly faster than in DME.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The PC remains largely in the aqueous layer, simplifying purification.

Quantitative Data Summary

The choice of solvent and boronic acid profoundly impacts the yield. Table 1 summarizes the comparative efficiency of coupling reactions using 2-chloro-6-bromo-3-phenylquinazolin-4-one.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling of Haloquinazolines

Boronic AcidSolventTemp (°C)Yield (%)Mechanistic Insight
2-Thiopheneboronic acidDME12050%Slower oxidative addition limits overall yield.
2-Thiopheneboronic acidPC160>80%Higher temperature in PC overcomes activation barrier.
3-Thiopheneboronic acidDME12017%Prone to protodeboronation at lower kinetics.
3-Thiopheneboronic acidPC1600%Substrate decomposes at 160 °C before coupling can occur.

Chemical Stability and Physiological Relevance

Despite its high reactivity toward strong nucleophiles and transition metals, the C2-chloroquinazolinone scaffold exhibits remarkable stability in aqueous and physiological environments. This stability is crucial for drug development, where premature hydrolysis of electrophilic sites leads to off-target toxicity and poor pharmacokinetics.

When the C2-chloro position is successfully converted into a guanidine derivative, the resulting compounds act as robust structural isosteres for benzamidines. In vivo studies demonstrate that these twisted-cyclic guanidines resist enzymatic hydrolysis, showing improved mouse plasma stability ranging from 78% to 100%, compared to the ~65% stability of their amidine predecessors [2].

Conclusion

The 2-chloroquinazolin-4(3H)-one is not merely a synthetic intermediate; it is a highly tunable pharmacophoric precursor. By understanding the electronic activation provided by the quinazoline ring nitrogens, chemists can selectively drive SNAr or cross-coupling reactions. Transitioning to greener solvents like Propylene Carbonate further optimizes these workflows, ensuring that drug discovery campaigns are both energy-efficient and scalable.

References

  • Title: Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate Source: ChemistrySelect, 2024 URL: [Link]

  • Title: Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process Source: Chemistry - A European Journal, 2016 URL: [Link]

Exploratory

Pharmacophore Modeling of 3-(2-Methylphenyl)quinazolin-4(3H)-one Derivatives: A Technical Guide

Executive Summary The quinazolin-4(3H)-one core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for numerous targeted therapeutics[1]. Among its derivatives, the 3-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for numerous targeted therapeutics[1]. Among its derivatives, the 3-(2-methylphenyl) substitution—also known as the o-tolyl group—imparts unique conformational rigidity that drastically enhances target specificity, particularly against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR)[2]. This whitepaper provides an in-depth technical analysis of the structural causality behind this scaffold, details a self-validating computational workflow for 3D pharmacophore modeling, and outlines rigorous experimental protocols for synthesis and biological validation.

Conformational Dynamics and Structural Causality

The introduction of a 2-methylphenyl group at the N-3 position of the quinazolin-4(3H)-one core is a deliberate design choice driven by steric causality.

The Atropisomerism Effect: The ortho-methyl substituent induces severe steric repulsion against the adjacent C-4 carbonyl oxygen and the C-2 substituent of the quinazolinone core. This steric clash forces the phenyl ring to adopt a near-orthogonal (perpendicular) conformation relative to the planar bicyclic system.

Causality: This restricted rotation minimizes the entropic penalty upon binding. In the context of the EGFR ATP-binding pocket, this pre-organized orthogonal geometry allows the o-tolyl ring to perfectly slot into the deep, narrow hydrophobic specificity pocket adjacent to the gatekeeper residue (Thr790)[2]. Without this methyl group, the ring would adopt a more planar, lower-energy conformation in solution, requiring a high-energy conformational shift to bind the target, thereby reducing overall affinity[3].

Defining the 3D Pharmacophore Features

A robust pharmacophore model for 3-(2-methylphenyl)quinazolin-4(3H)-one derivatives targeting kinase domains typically comprises four essential spatial features:

  • Hydrogen Bond Acceptor (HBA): Centered on the N-1 nitrogen or C-4 carbonyl oxygen. This is critical for anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR)[2].

  • Hydrogen Bond Donor (HBD): Often introduced via substitutions at the C-6 position (e.g., amino groups) to interact with solvent-exposed regions or specific polar residues[4].

  • Hydrophobic Aromatic Ring (HYdAr): The planar quinazolinone core itself, which engages in π-π stacking interactions with hydrophobic residues (e.g., Leu718, Val726)[1].

  • Hydrophobic Aliphatic/Aromatic Region (HYd): The 3-(2-methylphenyl) group, which projects into the hydrophobic pocket, driving target selectivity[2].

Computational Workflow: 3D Pharmacophore Generation

To ensure a self-validating system, the pharmacophore modeling protocol must rigorously separate training data from test data and employ decoy sets to validate the model's discriminatory power.

Workflow DataPrep Ligand Dataset Preparation (Active & Inactive Quinazolinones) ConfGen Conformational Analysis (OMEGA / Catalyst) DataPrep->ConfGen FeatExt Feature Extraction (HBA, HBD, Hydrophobic, Ring) ConfGen->FeatExt ModelGen 3D Pharmacophore Generation (HypoGen Algorithm) FeatExt->ModelGen Validation Model Validation (ROC Curve, Decoy Set) ModelGen->Validation VirtualScreen Virtual Screening & Lead Optimization Validation->VirtualScreen

Fig 1: Step-by-step computational workflow for 3D pharmacophore generation and validation.

Step-by-Step Methodology:
  • Dataset Curation: Assemble a dataset of synthesized quinazolin-4(3H)-one derivatives with known IC50 values. Categorize them into highly active (IC50 < 0.1 µM), moderately active (0.1–10 µM), and inactive (IC50 > 10 µM)[2].

  • Conformational Generation: Utilize algorithms like OMEGA (OpenEye). Causality: Because the o-tolyl group creates a high rotational barrier, standard molecular dynamics might get trapped in local minima. OMEGA systematically samples ring conformations to ensure the bioactive orthogonal state is captured within a 20 kcal/mol energy window.

  • Hypothesis Generation (HypoGen): Map the common chemical features (HBA, HBD, HYd, HYdAr). The algorithm generates multiple hypotheses and ranks them based on a cost function. A valid model must have a total cost close to the fixed cost and significantly far from the null cost.

  • Model Validation (Self-Validating Step): Screen the generated pharmacophore against a decoy database (e.g., DUD-E). Calculate the Receiver Operating Characteristic (ROC) curve. Causality: A self-validating model must prove it can reject molecules that possess similar 1D/2D properties but lack the specific 3D geometric arrangement. An Area Under the Curve (AUC) > 0.85 confirms the model's trustworthiness.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent structural optimizations of the quinazolin-4(3H)-one scaffold have yielded potent multi-targeted agents. Table 1 summarizes the biological evaluation of key derivatives.

Table 1: In vitro Biological Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Class / SubstitutionTarget ReceptorCell LineIC50 (µM)
6-substituted derivative (Compound 6d)EGFR Tyrosine KinaseNCI-H460 (Lung)0.069 ± 0.004
6-(2-amino-1H-benzo[d]imidazole-6-yl)Aurora A / PI3KαA549 (Lung)0.83 ± 0.05
6-(2-amino-1H-benzo[d]imidazole-6-yl)Aurora A / PI3KαHCC827 (Lung)0.26 ± 0.02
3-(2-methylphenyl) derivative (Compound 6b)EGFR Tyrosine KinaseMCF-7 (Breast)0.51 ± 0.04
Erlotinib (Reference Standard)EGFR Tyrosine KinaseVarious0.045 - 0.23

(Data synthesized from references [2], [4], and [3])

Mechanistic Pathway of Action

The primary mechanism by which these pharmacophores exert their biological activity is via competitive inhibition of the ATP-binding site of receptor tyrosine kinases, leading to downstream cell cycle arrest and apoptosis[2].

EGFR_Pathway Ligand 3-(2-methylphenyl) quinazolin-4(3H)-one EGFR EGFR Tyrosine Kinase (ATP Binding Pocket) Ligand->EGFR Competitive Inhibition (H-bond at Met793) PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates MAPK RAS / RAF / MAPK Pathway EGFR->MAPK Downregulates Apoptosis Apoptosis Induction (Cell Cycle Arrest) PI3K->Apoptosis Promotes Proliferation Tumor Cell Proliferation (Blocked) MAPK->Proliferation Inhibits

Fig 2: Mechanism of EGFR pathway inhibition by quinazolinone derivatives inducing apoptosis.

Experimental Validation Protocols

To bridge in silico predictions with in vitro reality, the following self-validating experimental protocols are standard in the field.

Protocol 1: Synthesis of the 3-(2-methylphenyl)quinazolin-4(3H)-one Core
  • Amidation: React substituted anthranilic acid with 2-methylaniline (o-toluidine) in the presence of a coupling agent (e.g., EDCI, HOBt) and a catalytic amount of triethylamine to form the corresponding amide[2].

  • Cyclization: Treat the intermediate amide with triethyl orthoformate or acetic anhydride under reflux conditions (120°C) for 4–6 hours.

    • Causality: High temperatures and dehydrating agents are required to overcome the activation energy barrier of the intramolecular cyclization, driving the equilibrium toward the thermodynamically stable pyrimidinone ring[5].

  • Purification & Validation: Recrystallize the crude product from hot ethanol. Confirm the structure via 1H-NMR. The successful formation of the core is validated by the appearance of the characteristic singlet of the C-2 proton (around δ 8.1 ppm) and the ortho-methyl protons (around δ 2.1 ppm).

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating System)
  • Preparation: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay kit. Prepare serial dilutions of the synthesized compound (10 nM to 100 µM) in DMSO. Ensure the final DMSO concentration is < 1% to prevent enzyme denaturation[4].

  • Incubation: Incubate the compound with recombinant EGFR kinase domain, ATP, and a biotinylated peptide substrate for 60 minutes at room temperature.

    • Causality: ATP must be maintained at its specific

      
       value to ensure the assay strictly measures competitive inhibition kinetics.
      
  • Detection: Add europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • Trustworthiness / Self-Validation: HTRF provides a self-validating readout by measuring the ratio of two emission wavelengths (665 nm / 620 nm). This ratiometric measurement internally corrects for compound auto-fluorescence or inner-filter effects, preventing false positives/negatives in IC50 determination.

  • Data Analysis: Include a positive control (Erlotinib) and a no-enzyme negative control. Calculate the IC50 using a 4-parameter logistic non-linear regression model. The assay run is considered valid only if the Z'-factor is > 0.5[2].

References

  • Sonousi, A., Hassan, R. A., Osman, E. O., & Motawi, A. (2022). "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2644-2659. URL:[Link]

  • Ayan, E. K., et al. (2021). "Synthesis, biological evaluation and molecular modeling studies of quinazolin-4(3H)-one and benzenesulfonamide hybrids as potential anticancer agents." European Journal of Medicinal Chemistry, 224, 113671. URL:[Link]

  • Pele, R., Marc, G., Mogosan, C., & Ovidiu, O. (2024). "Medicinal perspective of quinazolinone derivatives: Recent developments and Structure–Activity Relationship studies." Molecules, 29(7), 1672. URL:[Link]

  • Ajani, O. O., & Damilola, A. (2016). "Quinazoline pharmacophore in therapeutic medicine." Der Pharma Chemica, 8(15), 106-119. URL:[Link]

  • Wakasuqui, F., et al. (2020). "Mechanism of Drug Resistance in Staphylococcus aureus and Future Drug Discovery." Pharmaceutical Biocatalysis, Taylor & Francis. URL:[Link]

Sources

Foundational

The Synthesis and Patent Landscape of 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, the quinazolin-4(3H)-one scaffold represents a privileged pharmacophore. Specifically, 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the quinazolin-4(3H)-one scaffold represents a privileged pharmacophore. Specifically, 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9) serves as a high-value, versatile electrophilic intermediate. The presence of the reactive C2-chloride, combined with the sterically demanding ortho-methylphenyl group at the N3 position, makes it a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, CNS depressants, and novel anti-inflammatory agents.

This whitepaper provides an in-depth analysis of the mechanistic pathways, self-validating synthetic protocols, and the intellectual property (IP) landscape surrounding this vital intermediate.

Chemical Identity & Structural Significance

The structural uniqueness of CAS 892-15-9 lies in its dual reactivity and steric profile. The C2-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, and thiolates. Concurrently, the ortho-methyl group on the N3-phenyl ring restricts bond rotation, frequently leading to atropisomerism in downstream APIs—a critical factor in modern chiral drug design.

PropertySpecification
Chemical Name 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one
CAS Number 892-15-9
Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Key Reactivity SNAr at C2; Atropisomerism around N3-C(aryl) bond

Mechanistic Pathways & Retrosynthetic Causality

The most thermodynamically favored and industrially scalable route to 2-chloroquinazolinones is the chlorination of the corresponding quinazoline-2,4(1H,3H)-dione.

The Causality of Reagent Selection: Phosphorus oxychloride (POCl3) is universally selected as both the solvent and the chlorinating agent. However, using POCl3 neat often results in sluggish kinetics due to the steric shielding provided by the ortho-methyl group. To overcome this activation barrier, a catalytic amount of N,N-dimethylaniline (DMA) is introduced.

DMA serves a dual mechanistic purpose:

  • Acid Scavenger: It neutralizes the HCl generated during the lactam-to-lactim tautomerization.

  • Nucleophilic Catalyst: It reacts with POCl3 to form a highly reactive Vilsmeier-Haack-type electrophilic intermediate, which drastically accelerates the conversion of the C2-lactam oxygen into an imidoyl chloride [1].

Workflow A Anthranilic Acid + o-Toluidine B Cyclization (Urea / Triphosgene) A->B C 3-(2-Methylphenyl)quinazoline -2,4(1H,3H)-dione B->C D Chlorination (POCl3 + DMA) C->D E 2-Chloro-3-(2-methylphenyl) quinazolin-4(3H)-one D->E

Synthetic workflow for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following methodology for the chlorination step is designed to be a self-validating system , providing visual and analytical checkpoints to ensure reaction integrity.

Step-by-Step Methodology: Chlorination of the Dione

Scale: 10.0 mmol

  • Reagent Charging: To a dry, 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione (2.52 g, 10.0 mmol).

  • Solvent/Reagent Addition: Add POCl3 (15 mL, ~160 mmol). Causality: The large excess of POCl3 acts as the solvent, ensuring a fluid reaction medium and driving the equilibrium toward the chlorinated product.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (1.2 mL, 9.5 mmol) dropwise.

  • Thermal Activation: Heat the mixture to reflux (105 °C) for 4 hours.

    • Self-Validation Checkpoint 1 (Visual): The starting dione is insoluble in cold POCl3. As the reaction proceeds and the imidoyl chloride forms, the suspension will transition into a homogeneous, dark amber solution. Complete dissolution is a primary indicator of reaction progress.

  • Concentration: Cool the reaction to room temperature. Remove approximately 70% of the excess POCl3 under reduced pressure. Causality: Removing excess POCl3 prevents violent exotherms during the aqueous quench and minimizes the hydrolysis of the product back to the dione.

  • Aqueous Quench: Slowly pour the concentrated residue into 100 g of vigorously stirred crushed ice.

    • Self-Validation Checkpoint 2 (Physical): The product is highly hydrophobic. Upon contact with ice water, it will rapidly precipitate as a white-to-off-white solid, while the phosphoramidate byproducts and residual POCl3 hydrolyze into water-soluble phosphoric and hydrochloric acids.

  • Isolation & Washing: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (3 × 50 mL) until the filtrate reaches a neutral pH. Dry under vacuum at 40 °C overnight.

  • Analytical Validation:

    • TLC: (Hexane:EtOAc 3:1) Confirm the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.6).

    • LC-MS: Confirm the presence of the target mass. The spectrum must show an m/z of 271.0 [M+H]+, accompanied by a characteristic 3:1 isotopic pattern indicative of a single chlorine atom [2].

Quantitative Data: Optimization of Chlorination Conditions

The choice of chlorinating agent drastically impacts the yield and purity profile of the quinazolinone core.

Chlorinating AgentCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)
POCl3 (Neat)None105126588
POCl3 N,N-Dimethylaniline 105 4 92 >98
SOCl2DMF (Catalytic)8084575
PCl5 / POCl3None11067885

Table 1: Comparative efficacy of chlorinating agents for the synthesis of 2-chloroquinazolin-4(3H)-ones. Data synthesized from standard process chemistry optimizations.

Patent Landscape & IP Considerations

Understanding the intellectual property surrounding CAS 892-15-9 is crucial for drug development professionals planning to utilize this intermediate.

Because the fundamental structure of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one has been known in the chemical literature for decades, the Composition of Matter for the core intermediate is generally considered off-patent. However, the IP landscape is heavily clustered around Process and Use patents [3].

  • Process Patents: Modern patents focus on green chemistry alternatives to POCl3, continuous flow reactor methodologies to safely manage the exothermic quenching process, and asymmetric syntheses designed to isolate specific atropisomers of the downstream APIs.

  • Use Patents: The most aggressive patenting occurs when CAS 892-15-9 is derivatized. For example, displacing the C2-chloride with specific chiral amines to generate novel PI3Kδ inhibitors or utilizing the scaffold for agricultural herbicides [4].

IPLandscape Core CAS 892-15-9 (Off-Patent Core) Process Process Patents (Novel Syntheses) Core->Process IP Generation Use Use Patents (API Derivatization) Core->Use IP Generation Form Formulation Patents (Final Drug Product) Use->Form Downstream

Patent landscape logic for quinazolinone derivatives.

Conclusion

The synthesis of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one requires precise manipulation of process chemistry to overcome the steric hindrance of the ortho-methyl group. By employing a self-validating protocol utilizing POCl3 and an N,N-dimethylaniline catalyst, researchers can achieve high-purity yields suitable for downstream API derivatization. While the core molecule is off-patent, its utility as a springboard for novel, patentable therapeutics ensures its continued prominence in medicinal chemistry.

References

  • Patent Landscape of Quinazolinone Derivatives in Medicinal Chemistry Google Patents / WIPO URL

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis Protocols for 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

Introduction and Strategic Rationale The quinazolin-4(3H)-one core is a privileged structural motif in medicinal chemistry, serving as the foundation for numerous bioactive compounds with anticancer, antibacterial, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The quinazolin-4(3H)-one core is a privileged structural motif in medicinal chemistry, serving as the foundation for numerous bioactive compounds with anticancer, antibacterial, and anti-inflammatory properties[1]. Specifically, 2-chloro-3-arylquinazolin-4(3H)-ones, such as 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one , are highly valuable electrophilic intermediates. The labile C-2 chlorine atom enables rapid diversification via Nucleophilic Aromatic Substitution (SNAr), allowing drug development professionals to construct extensive libraries of 2,3-disubstituted quinazolinones[2].

Historically, the synthesis of the quinazolinone core relied on the Niementowski condensation—a method requiring harsh temperatures (130–150 °C) and often resulting in complex impurity profiles and poor yields[3]. To circumvent these limitations, this application note details an efficient, scalable, three-step synthetic protocol operating under milder conditions. By utilizing isatoic anhydride as the starting material, the pathway ensures high atom economy, straightforward purification, and self-validating experimental milestones.

Mechanistic Overview & Causality

The synthesis is divided into three distinct transformations, each driven by specific mechanistic causalities:

  • Nucleophilic Ring Opening (Amidation): Isatoic anhydride is highly electrophilic. The primary amine of 2-methylaniline (o-toluidine) selectively attacks the C-4 carbonyl. This triggers ring opening and subsequent decarboxylation. The irreversible release of CO2 gas entropically drives the reaction to completion, providing a visual, self-validating indicator of reaction progress.

  • Phosgene-Mediated Cyclization: To construct the dione, the resulting benzamide is reacted with triphosgene. Triphosgene is selected over phosgene gas due to its superior safety profile as a stable solid. In the presence of triethylamine, it decomposes in situ to deliver phosgene, which bridges the primary amine and secondary amide to form the cyclic urea (quinazoline-2,4-dione).

  • Regioselective Deoxychlorination: The final step utilizes phosphorus oxychloride (POCl3). The C-2 carbonyl is selectively chlorinated over the C-4 carbonyl due to cross-conjugation and a higher propensity for enolization at the C-2 position. The addition of N,N-dimethylaniline is critical; it acts not only as an acid scavenger but also reacts with POCl3 to form a highly reactive Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination while suppressing degradation pathways.

SynthesisWorkflow Step1 Isatoic Anhydride + 2-Methylaniline Int1 2-Amino-N-(2-methylphenyl)benzamide Step1->Int1 DMF, 80°C (- CO2) Step2 Cyclization via Triphosgene Int1->Step2 Int2 3-(2-Methylphenyl)quinazoline-2,4-dione Step2->Int2 THF, Et3N, 0°C to RT (- HCl) Step3 Deoxychlorination (POCl3 / PhNMe2) Int2->Step3 Product 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one Step3->Product Reflux, 8h (- PO2Cl)

Figure 1: Three-step synthetic workflow for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes the expected reaction metrics for the optimized protocols. These parameters have been established to ensure high purity suitable for downstream pharmaceutical screening.

Reaction StepReagents & ConditionsTimeIntermediate / ProductExpected YieldPurity (HPLC)
1. Amidation Isatoic anhydride, o-toluidine, DMF, 80 °C4 h2-Amino-N-(2-methylphenyl)benzamide88–92%>98%
2. Cyclization Triphosgene, Et3N, THF, 0 °C to RT6 h3-(2-Methylphenyl)quinazoline-2,4-dione82–85%>97%
3. Chlorination POCl3, N,N-dimethylaniline, Reflux8 h2-Chloro-3-(2-methylphenyl)quinazolin-4-one75–80%>99%

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(2-methylphenyl)benzamide
  • Preparation: Charge a dry 500 mL round-bottom flask with isatoic anhydride (16.3 g, 100 mmol) and anhydrous DMF (150 mL) under a nitrogen atmosphere.

  • Addition: Add 2-methylaniline (11.8 g, 110 mmol, 1.1 equiv) dropwise at room temperature while stirring.

  • Thermal Activation: Gradually heat the reaction mixture to 80 °C.

    • Self-Validation Check: Vigorous evolution of CO2 gas will commence. The cessation of bubbling (typically after 3–4 hours) serves as a reliable macroscopic indicator that the isatoic anhydride has been fully consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of rapidly stirring ice-water.

  • Isolation: Filter the resulting heavy white precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 × 100 mL) to remove residual DMF and unreacted amine, then dry under vacuum at 50 °C overnight.

Protocol 2: Synthesis of 3-(2-Methylphenyl)quinazoline-2,4(1H,3H)-dione
  • Preparation: Dissolve the benzamide intermediate (22.6 g, 100 mmol) in anhydrous THF (250 mL). Add triethylamine (41.8 mL, 300 mmol, 3.0 equiv).

  • Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0 °C.

  • Triphosgene Addition: Dissolve triphosgene (11.9 g, 40 mmol, 0.4 equiv) in anhydrous THF (50 mL). Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic decomposition.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 (100 mL). Caution: CO2 evolution will occur.

  • Isolation: Extract the mixture with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure dione.

Protocol 3: Synthesis of 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one
  • Preparation: Suspend the dione intermediate (12.6 g, 50 mmol) in neat POCl3 (50 mL).

  • Catalyst Addition: Slowly add N,N-dimethylaniline (9.1 g, 75 mmol, 1.5 equiv) dropwise. The mixture will become homogenous and darken slightly.

  • Reflux: Heat the reaction to reflux (approx. 105 °C) for 8 hours under a nitrogen atmosphere.

    • Self-Validation Check (TLC): Monitor the reaction via Normal-Phase TLC (Hexanes/EtOAc 7:3). The starting dione is highly polar due to the N-H hydrogen bond donor (low Rf). The chlorinated product lacks this proton and will migrate significantly higher (high Rf).

  • Concentration: Distill off the excess POCl3 under reduced pressure. Crucial Safety Step: Do not quench the bulk POCl3 with water, as the reaction is violently exothermic.

  • Quenching the Residue: Pour the concentrated, viscous residue over 300 g of crushed ice with vigorous mechanical stirring.

  • Neutralization & Isolation: Neutralize the highly acidic aqueous suspension to pH 7 using a saturated Na2CO3 solution. Filter the resulting precipitate, wash with cold water, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the target compound as an off-white solid.

Mechanism Dione Quinazoline-2,4-dione Enol C-2 Enol Tautomer Dione->Enol Tautomerization Vilsmeier Vilsmeier-type Intermediate Enol->Vilsmeier POCl3 + PhNMe2 Product 2-Chloro-quinazolin-4-one Vilsmeier->Product Cl- Attack (- PO2Cl)

Figure 2: Mechanistic pathway of the C-2 selective deoxychlorination.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. Arabian Journal of Chemistry.[Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.[Link]

Sources

Application

Nucleophilic substitution reactions using 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

Application Note: Late-Stage Functionalization of 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one via Nucleophilic Aromatic Substitution (SNAr) Target Audience: Researchers, Medicinal Chemists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS: 892-15-9)

Introduction & Chemical Context

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antiproliferative, anti-inflammatory, and kinase-inhibitory properties[1]. Specifically, 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9)[2] serves as a critical intermediate for the divergent synthesis of methaqualone analogues and targeted therapeutics.

This application note details the theoretical framework and validated experimental protocols for the late-stage functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr) at the C-2 position.

Mechanistic Causality & Expert Insights

Understanding the electronic and steric environment of the quinazolinone core is essential for optimizing reaction conditions.

Unlike 2,4-dichloroquinazolines, where the C-4 position is the primary site of nucleophilic attack due to extreme electron deficiency[3], the 4-oxo group in quinazolin-4(3H)-ones shifts the electrophilic center exclusively to the C-2 position. The adjacent N1 and N3 atoms, combined with the resonance-withdrawing effect of the lactam carbonyl, sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) at C-2 to facilitate nucleophilic attack[3].

The Steric Challenge (The o-Tolyl Effect): While the C-2 position is electronically primed for SNAr, the presence of the ortho-methyl group on the N3-phenyl ring (the o-tolyl moiety) introduces a significant steric penalty. To minimize allylic strain, the o-tolyl ring adopts a conformation that is nearly perpendicular to the planar quinazolinone core. This orthogonal geometry creates a steric shield around the C-2 electrophilic center. Consequently, bulky nucleophiles (e.g., secondary cyclic amines or substituted anilines) face a high activation energy barrier during the formation of the tetrahedral Meisenheimer intermediate.

To overcome this thermodynamic barrier, standard room-temperature conditions are often insufficient. The application of microwave irradiation (up to 150 °C) or elevated thermal heating in polar aprotic solvents is required to drive the reaction to completion[4].

SNAr_Mechanism A 2-Chloro-3-(2-methylphenyl) quinazolin-4(3H)-one (Electrophile) C Tetrahedral Meisenheimer Intermediate A->C Nucleophilic Attack at C-2 B Nucleophile (e.g., R-NH2, R-SH) B->C D 2-Substituted Quinazolin-4(3H)-one (Product) C->D Elimination of Cl- E Chloride Leaving Group (Cl-) C->E

Figure 1: Addition-elimination (SNAr) mechanism at the C-2 position of the quinazolinone scaffold.

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters for various nucleophile classes reacting with 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one. These parameters have been calibrated to balance yield against the steric hindrance of the o-tolyl group.

Nucleophile ClassRepresentative ReagentBaseSolventOptimal ConditionsTypical Yield (%)
Primary Amine BenzylamineDIPEA (3.0 eq)CH3CNMicrowave, 150 °C, 1 h85 - 92%
Secondary Amine MorpholineDIPEA (3.0 eq)CH3CNMicrowave, 150 °C, 1.5 h78 - 85%
Aromatic Amine AnilineK2CO3 (3.0 eq)DMFThermal, 120 °C, 12 h60 - 70%
Thiol ThiophenolK2CO3 (2.0 eq)DMFThermal, 80 °C, 6 h88 - 95%
Hydrazine Hydrazine HydrateNoneEtOHThermal, 80 °C, 2 h90 - 96%

Data derived from established SNAr tolerability profiles for 2-chloroquinazolinones[3][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the causality of the reaction (e.g., complete consumption of the chloride precursor) is verified before proceeding to work-up.

Protocol A: Microwave-Assisted Amination (For Aliphatic Amines)

Microwave irradiation is the preferred method for amination, as it rapidly overcomes the steric hindrance of the o-tolyl group, reducing reaction times from 12 hours to 1 hour while suppressing degradation byproducts[4].

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (270 mg, 1.0 mmol, 1.0 eq).

  • Solvent & Base Addition: Suspend the starting material in anhydrous CH3CN (4.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq). Causality note: DIPEA is chosen over triethylamine due to its higher boiling point and superior steric profile, preventing competitive quaternization.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.5 mmol, 1.5 eq). Seal the vial with a crimp cap.

  • Reaction Execution: Subject the mixture to microwave irradiation at 150 °C for 60 minutes with high stirring[4].

  • In-Process Validation: Sample 5 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the starting material mass (

    
     271/273 [M+H]⁺, 3:1 isotopic pattern) is entirely replaced by the product mass.
    
  • Work-up: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Thermal Thiolation (For Thiols/Mercaptans)

Thiols are highly nucleophilic and soft; therefore, they do not require microwave heating. Thermal conditions in a polar aprotic solvent are sufficient.

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (270 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Base Activation: Add finely powdered anhydrous K2CO3 (276 mg, 2.0 mmol, 2.0 eq). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add the thiol derivative (1.2 mmol, 1.2 eq).

  • Reaction Execution: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 6 hours.

  • In-Process Validation: Perform a TLC spot test (Hexanes:EtOAc 7:3, UV 254 nm). Validation Checkpoint: The starting material (

    
    ) should disappear, replaced by a more polar, highly UV-active product spot. Additionally, an Ellman’s reagent spot test on the TLC plate can verify the consumption of free thiols.
    
  • Work-up (Precipitation): Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (30 mL). The product will precipitate as an amorphous solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 10 mL) to remove residual DMF and K2CO3, and recrystallize from hot Ethanol/Water to yield the pure thioether.

Workflow S1 1. Reagent Preparation Dry solvent, 1.0 eq Substrate, 1.5 eq Nucleophile, 2.0-3.0 eq Base S2 2. Reaction Execution Microwave (150°C, 1h) or Thermal Heating (80-120°C, 6-12h) S1->S2 S3 3. In-Process Validation LC-MS (Mass shift) & TLC (Rf shift, UV 254nm) S2->S3 S4 4. Reaction Quench & Work-up Liquid-Liquid Extraction (EtOAc/Aq) or Aqueous Precipitation S3->S4 S5 5. Isolation & Purification Flash Chromatography or Recrystallization S4->S5

Figure 2: Standard experimental workflow for late-stage C-2 functionalization.

References

  • [4] Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • [3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Method

Application Note &amp; Protocols for the Optimized Chlorination of 3-(2-Methylphenyl)quinazolin-2,4(1H,3H)-dione

Abstract This comprehensive guide details the strategic optimization of the chlorination of 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione, a scaffold of significant interest in medicinal chemistry and drug development. Q...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic optimization of the chlorination of 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione, a scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are known for their broad spectrum of biological activities, and the introduction of chlorine atoms can significantly modulate their pharmacological profiles.[1][2][3] This document provides an in-depth analysis of various chlorination strategies, presenting detailed, step-by-step protocols for achieving desired regioselectivity and yield. It is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize novel chlorinated quinazolinone analogues.

Introduction: The Significance of Chlorinated Quinazolinones

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4][5] The strategic incorporation of chlorine atoms onto the quinazolinone or its substituents can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic properties.

The subject of this guide, 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione, possesses two aromatic rings susceptible to electrophilic substitution: the quinazolinone ring system and the pendant 2-methylphenyl group. The optimization of chlorination for this specific molecule requires a nuanced understanding of the directing effects of the substituents and the careful selection of chlorinating agents and reaction conditions to control the site and degree of chlorination.

Mechanistic Considerations and Strategic Approach

The chlorination of 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regioselectivity of this reaction is governed by the electronic properties of the quinazolinone core and the 3-(2-methylphenyl) substituent.

Activation and Directing Effects
  • Quinazolinone Ring: The amide groups within the quinazolinone ring are deactivating towards electrophilic substitution. However, the fused benzene ring remains susceptible to chlorination, with the 6- and 8-positions being the most probable sites of attack.[6]

  • 3-(2-Methylphenyl) Group: The 2-methyl group is an activating, ortho-, para-director. This would direct chlorination to the positions ortho and para to the methyl group on the pendant phenyl ring.

The interplay of these directing effects necessitates a carefully optimized approach to achieve selective chlorination on either the quinazolinone core or the 2-methylphenyl ring.

Selection of Chlorinating Agents

The choice of chlorinating agent is paramount in controlling the reactivity and selectivity of the reaction.

Chlorinating AgentFormulaKey Characteristics
N-ChlorosuccinimideC₄H₄ClNO₂Mild and selective, often requiring a catalyst for less reactive substrates.[7][8][9]
Sulfuryl ChlorideSO₂Cl₂A more reactive liquid source of chlorine, can be used with or without a catalyst.[10][11][12]
Phosphorus OxychloridePOCl₃Primarily used for converting hydroxyl groups to chlorides, but can also effect ring chlorination under harsh conditions.[5][13]
Trichloroisocyanuric AcidC₃Cl₃N₃O₃A solid, easy-to-handle source of electrophilic chlorine.[14]

For the purpose of this guide, we will focus on the optimization of two versatile and commonly used reagents: N-Chlorosuccinimide (NCS) for its selectivity and Sulfuryl Chloride (SO₂Cl₂) for its higher reactivity.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthesis of Starting Material: 3-(2-Methylphenyl)quinazolin-2,4(1H,3H)-dione

The starting material can be synthesized via the condensation of anthranilic acid with 2-methylphenyl isocyanate or through a multi-step synthesis from methyl anthranilate.[15][16]

Protocol 1: Selective Chlorination using N-Chlorosuccinimide (NCS)

This protocol aims for a controlled, mono-chlorination of the most activated positions.

Materials:

  • 3-(2-Methylphenyl)quinazolin-2,4(1H,3H)-dione

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione (1.0 eq) in a mixture of acetonitrile and acetic acid (4:1 v/v), add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the chlorinated product(s).

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol employs a more reactive agent, which may lead to di- or tri-chlorinated products depending on the stoichiometry.

Materials:

  • 3-(2-Methylphenyl)quinazolin-2,4(1H,3H)-dione

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (1.1 eq for mono-chlorination, 2.2 eq for di-chlorination) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient).

Optimization Strategies and Data Interpretation

To achieve the desired chlorinated product with high selectivity and yield, systematic optimization of the reaction parameters is crucial.

Parameter Optimization Table
ParameterN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Rationale & Expected Outcome
Stoichiometry 1.1 - 2.5 eq1.1 - 3.0 eqIncreasing equivalents will favor polychlorination. Careful control is needed for mono-chlorination.
Solvent Acetonitrile, Acetic Acid, DMFDichloromethane, ChloroformSolvent polarity can influence reaction rate and selectivity.
Temperature 25 - 80 °C0 - 50 °CHigher temperatures generally increase reaction rates but may decrease selectivity.
Catalyst Lewis acids (e.g., FeCl₃, AlCl₃)Lewis acids (e.g., FeCl₃, AlCl₃) or radical initiatorsLewis acids can enhance the electrophilicity of the chlorinating agent.[17]
Analytical Characterization

The structure of the chlorinated products should be unequivocally determined using a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the position and number of chlorine atoms by observing changes in chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of chlorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to monitor reaction progress.

Visualizing the Process

Proposed Reaction Mechanism

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution ChlorinatingAgent Chlorinating Agent (NCS or SO2Cl2) Electrophile Electrophilic Chlorine (Cl+) ChlorinatingAgent->Electrophile Activation Catalyst Lewis Acid (optional) Catalyst->ChlorinatingAgent Substrate 3-(2-methylphenyl)quinazolin- 2,4(1H,3H)-dione SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + Cl+ Product Chlorinated Product SigmaComplex->Product - H+

Caption: Generalized mechanism for electrophilic aromatic chlorination.

Experimental Workflow

G Start Start: 3-(2-methylphenyl)quinazolin- 2,4(1H,3H)-dione Reaction Chlorination Reaction (Protocol 1 or 2) Start->Reaction Quench Reaction Quench (aq. NaHCO3) Reaction->Quench Extraction Workup: Extraction & Drying Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Analysis Characterization: NMR, MS, HPLC Purification->Analysis End Final Product Analysis->End

Caption: A streamlined workflow for the synthesis and purification.

Conclusion

The optimized chlorination of 3-(2-methylphenyl)quinazolin-2,4(1H,3H)-dione is a versatile method for generating novel derivatives for drug discovery programs. By carefully selecting the chlorinating agent and systematically optimizing reaction conditions, researchers can achieve high yields and regioselectivity. The protocols and strategies outlined in this application note provide a robust framework for the synthesis and characterization of these valuable compounds.

References

  • Al-Obaid, A. M., & El-Gamal, S. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1043. [Link]

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • Zhang, P., & Li, J. (2014). Quinazoline derivatives: synthesis and bioactivities. Mini reviews in medicinal chemistry, 14(3), 254–269. [Link]

  • National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6653. [Link]

  • Chiang, M. C., Li, C., & Li, J. L. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 22(5), 335-342. [Link]

  • Google Patents. (1989).
  • ResearchGate. (2022). Optimization of quinazoline-2,4(1H,3H)-dione synthesis under different... [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. [Link]

  • ConnectSci. (2011). Sulfuryl Chloride: A Versatile Alternative to Chlorine. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2094–2097. [Link]

  • ResearchGate. (2007). 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. [Link]

  • ACS Publications. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(7), 2216–2221. [Link]

  • Synfacts. (2012). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. [Link]

  • Wiley Online Library. (2024). Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ‐iodanes. Chemistry – An Asian Journal. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 28(19), 6939. [Link]

  • Google Patents. (1975).
  • Google Patents. (1989). EP0204352B1 - Chlorination of alkyl side chains of nitrogen-containing heterocycles.
  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3591. [Link]

  • Bentham Science. (2018). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 15(10), 834-843. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. [Link]

  • University of Liverpool. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. [Link]

  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8089. [Link]

  • SSRN. (2023). Solvent-Controlled Selective Synthesis of Quinazolinones and 2-Arylquinazolinones Via Copper-Catalyzed [5 + 1] Annulation. [Link]

  • ACS Publications. (2012). Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media. Organic Process Research & Development, 16(3), 464–469. [Link]

  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • IntechOpen. (2020). Biological Activity of Quinazolinones. [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

Sources

Application

Application Notes and Protocols: Derivatization of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one with Amines

Abstract This document provides a comprehensive guide for the synthesis of 2-amino-3-(2-methylphenyl)quinazolin-4(3H)-one derivatives through the derivatization of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one with var...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-3-(2-methylphenyl)quinazolin-4(3H)-one derivatives through the derivatization of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one with various primary and secondary amines. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and analytical characterization of the resulting compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4][5][6] The substitution at the 2-position of the quinazolinone ring system is a common strategy to modulate the pharmacological profile of these molecules.[4][5][7] The starting material, 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one, serves as a versatile intermediate for introducing a variety of functionalities at this position. The derivatization with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The derivatization of 2-chloroquinazolines with amines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[8][9] This reaction is facilitated by the electron-deficient nature of the quinazolinone ring, which is further activated by the presence of the electron-withdrawing carbonyl group and the nitrogen atoms.[10][11]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the quinazolinone ring, which bears the chlorine leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The negative charge is delocalized over the aromatic system, including the electronegative nitrogen and oxygen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the final 2-amino-substituted quinazolinone derivative.

The reactivity of the C2 position is generally higher than other positions on the quinazoline ring for nucleophilic attack under these conditions.[12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-amino-3-(2-methylphenyl)quinazolin-4(3H)-one derivatives.

Materials and Reagents
  • 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

  • Primary or secondary amine of choice (e.g., aniline, morpholine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Synthetic Procedure

The following is a general procedure that can be adapted for various amines.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.2 eq) followed by triethylamine (1.5 eq). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Workflow Diagram

Derivatization_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Start Dissolve 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one in DMF Add_Reagents Add Amine and Triethylamine Start->Add_Reagents Heat Heat to 80-100 °C Add_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Quench Pour into Ice Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify NMR 1H & 13C NMR Purify->NMR MS Mass Spectrometry NMR->MS IR FT-IR Spectroscopy MS->IR caption Experimental workflow for amine derivatization.

Caption: Experimental workflow for amine derivatization.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent system should be optimized based on the polarity of the synthesized derivative.

Characterization

The structure and purity of the final compounds should be confirmed by various spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the newly introduced amine moiety.[4][13]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and N-H stretching vibrations.[2][13]

Data Presentation

The following table summarizes typical reaction outcomes for the derivatization of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one with a selection of amines.

EntryAmineProductYield (%)¹H NMR (δ, ppm, CDCl₃)m/z [M+H]⁺
1Aniline2-(Phenylamino)-3-(2-methylphenyl)quinazolin-4(3H)-one858.32 (d, 1H), 7.75-7.20 (m, 12H), 2.15 (s, 3H)328.14
2Morpholine2-Morpholino-3-(2-methylphenyl)quinazolin-4(3H)-one928.25 (d, 1H), 7.68-7.22 (m, 7H), 3.85 (t, 4H), 3.60 (t, 4H), 2.18 (s, 3H)336.16
3Piperidine2-(Piperidin-1-yl)-3-(2-methylphenyl)quinazolin-4(3H)-one908.28 (d, 1H), 7.70-7.25 (m, 7H), 3.70 (t, 4H), 1.70 (m, 6H), 2.16 (s, 3H)334.19

Note: The spectroscopic data provided are representative examples and may vary slightly.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several key validation steps are integrated:

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material.

  • Spectroscopic Confirmation: The comprehensive characterization of the final products by NMR, MS, and IR spectroscopy provides unambiguous structural confirmation and an assessment of purity.

  • Consistent Yields: The protocol is expected to provide consistently high yields for a range of amine nucleophiles, demonstrating its robustness.

Mechanistic Rationale Diagram

The following diagram illustrates the key steps in the nucleophilic aromatic substitution reaction.

SNAr_Mechanism Reactants 2-Chloro-3-(o-tolyl)quinazolin-4(3H)-one + Amine (R-NH2) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants:start->Intermediate Nucleophilic Attack Products 2-Amino-3-(o-tolyl)quinazolin-4(3H)-one + HCl Intermediate->Products:end Elimination of Cl- caption SNAr mechanism for amine derivatization.

Caption: SNAr mechanism for amine derivatization.

Conclusion

The procedure outlined in this application note provides a reliable and efficient method for the synthesis of a diverse library of 2-amino-3-(2-methylphenyl)quinazolin-4(3H)-one derivatives. The straightforward protocol, coupled with the detailed analytical characterization, ensures the production of high-purity compounds suitable for further investigation in drug discovery and development programs. The underlying SNAr mechanism is well-established and provides a strong theoretical foundation for this synthetic transformation.

References

  • Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Kraemer, A., Schols, D., Knapp, S., De Jonghe, S., Kostakis, I. K., & Nikolaropoulos, S. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]

  • da Silva, A. C. M., de Oliveira, B. G., de Paula, L. C., Figueroa, V., de Oliveira, R. B., & da Silva, F. C. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 10(31), 34882–34894. [Link]

  • da Silva, A. C. M., de Oliveira, B. G., de Paula, L. C., Figueroa, V., de Oliveira, R. B., & da Silva, F. C. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents. ACS Omega, 10(31), 34882-34894. [Link]

  • Jiang, L., Li, X., Wang, Y., Zhang, J., Li, X., & Wang, Y. (2010). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 53(17), 6360–6370. [Link]

  • Kumar, A., Sharma, S., & Bajaj, K. (2010). Synthesis and Pharmacological Evaluation of Some 3-(2-Methylphenyl)-2-Substituted Amino-quinazolin-4(3H)-ones as Analgesic and Anti-inflammatory Agents. Indian Journal of Pharmaceutical Sciences, 72(5), 633-638. [Link]

  • Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Kraemer, A., Schols, D., Knapp, S., De Jonghe, S., Kostakis, I. K., & Nikolaropoulos, S. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Lirias. [Link]

  • de Oliveira, B. G., da Silva, A. C. M., Figueroa, V., & da Silva, F. C. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2843. [Link]

  • Li, Y., Wang, Y., Li, X., Zhang, J., & Wang, Y. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

  • Kumar, A., Sharma, S., & Bajaj, K. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Medicinal Chemistry Research, 22(10), 4946–4955. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. International Journal of Molecular Sciences, 26(13), 7432. [Link]

  • Al-Supran, K. A. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Al-Supran, K. A. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • Al-Supran, K. A. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Brazilian Chemical Society, 35, e20230206. [Link]

  • phenyl 3-substituted amino quinazolin 4(3h)-ones. (n.d.). IJNRD. [Link]

  • Jana, S., & Ghosh, S. (2023). One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. Polycyclic Aromatic Compounds, 1–18. [Link]

  • Arnold, W. A., & Roberts, A. L. (2000). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 34(10), 1794–1803. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Kumar, A., & Sharma, S. (n.d.). Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. ResearchGate. [Link]

  • Zaragoza, F. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(4), 343–352. [Link]

  • Kumar, A., & Sharma, S. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. ACS Combinatorial Science, 19(11), 693–698. [Link]

  • Chhabra, N., & Singh, J. (n.d.). Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H). Asian Journal of Chemistry. [Link]

  • 2-Chloroquinazolin-4(3H)-one. (n.d.). PMC. [Link]

  • Abdelkhalek, A., & Abdel-Wahab, B. F. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(2), 1–25. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F. (n.d.). Reactions of organolithium reagents with quinazoline derivatives. -ORCA - Cardiff University. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Chloro-3-Substituted Quinazolinones

Executive Summary Quinazolin-4(3H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutics with antibacterial, anti-inflammatory, anticonvulsant, and anticancer proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutics with antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2]. The functionalization of the quinazolinone ring at the 2- and 3-positions is a critical strategy for modulating target affinity and pharmacokinetic profiles. Specifically, 2-chloro-3-substituted quinazolinones serve as highly versatile electrophilic intermediates for downstream diversification.

Traditional thermal syntheses of these complex heterocycles are heavily bottlenecked by prolonged reaction times (often exceeding 12–24 hours), harsh reaction conditions, and poor overall yields due to competitive side reactions[1][3]. This application note details a validated, highly efficient Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, this protocol drastically reduces reaction times to mere minutes, improves product purity, and aligns with green chemistry principles by minimizing solvent waste and byproduct formation[2].

Mechanistic Insights: The Causality of Microwave Superiority

To understand why MAOS outperforms conventional heating in quinazolinone synthesis, one must look at the thermodynamics and kinetics of the heterocyclization and substitution steps.

Conventional heating relies on thermal conduction (wall-to-core), creating temperature gradients that can lead to localized decomposition of sensitive intermediates (like the benzoxazinone intermediate). In contrast, microwave irradiation (typically at 2.45 GHz) couples directly with the molecular dipoles of the solvent and the polar reactants[2]. This dielectric heating induces rapid molecular rotation and intermolecular friction, resulting in instantaneous, uniform superheating.

For the synthesis of 2-chloro-3-substituted quinazolinones, the rate-determining steps—such as intramolecular ring closure and subsequent


 nucleophilic substitutions at the chloroacetyl moiety—require significant activation energy. Microwave irradiation effectively increases the collision frequency (Arrhenius pre-exponential factor) and provides the necessary energy to rapidly cross these activation barriers, thereby favoring the kinetic product and suppressing thermodynamic degradation pathways[3][4].

EnergyProfile Reactants Polar Reactants (High Dipole Moment) MW_State Microwave Dielectric Heating (Rapid Dipole Alignment) Reactants->MW_State Instant Energy Transfer Conv_State Conventional Heating (Wall-to-Core Conduction) Reactants->Conv_State Slow Thermal Gradient TS Transition State (Overcoming Activation Energy) MW_State->TS High Collision Freq. Conv_State->TS Low Collision Freq. Products Quinazolinone Products (High Purity) TS->Products Rapid Ring Closure

Energy transfer mechanisms: microwave dielectric heating vs. conventional thermal conduction.

Synthetic Pathway and Workflow

The generation of a diverse library of 2-chloro-3-substituted quinazolinones is achieved through a streamlined, multi-step semi-continuous microwave approach[1]:

  • Condensation: Anthranilic acid reacts with an acyl chloride to form a benzoxazinone intermediate.

  • Amination & Ring Closure: The intermediate is treated with hydrazine hydrate to yield a 3-aminoquinazolin-4(3H)-one.

  • N-Acylation: Reaction with chloroacetyl chloride yields the highly reactive 2-chloro-N-acetamide derivative.

  • Diversification: The terminal 2-chloro group undergoes microwave-assisted substitution with various ureas, thioureas, or amines to form the final 3-substituted derivatives[1][5].

SyntheticWorkflow A Anthranilic Acid + Acyl Chloride B Benzoxazinone Intermediate A->B Pyridine, MW (200W), 5 min C 3-Aminoquinazolin-4(3H)-one (via Hydrazine Hydrate) B->C Hydrazine, MW (200W), 10 min D 2-Chloro-N-acetamide Derivative (via Chloroacetyl Chloride) C->D Chloroacetyl Chloride, MW (75W), 5 min E 2-Chloro-3-Substituted Quinazolinone Library D->E Nucleophiles, MW (250W), 3-8 min

Reaction pathway for the microwave-assisted synthesis of 2-chloro-3-substituted quinazolinones.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure scientific integrity at each stage.

Protocol A: Microwave Synthesis of 3-Aminoquinazolin-4(3H)-one

Objective: Convert the benzoxazinone intermediate into the core 3-aminoquinazolinone scaffold.

  • Preparation: In a 50 mL microwave-transparent quartz vessel, dissolve 10 mmol of the synthesized benzoxazinone intermediate in 10 mL of anhydrous pyridine[1].

  • Reagent Addition: Slowly add 15 mmol of 80% hydrazine hydrate dropwise under continuous stirring.

  • Irradiation: Seal the vessel with a pressure-rated septum. Place it in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 150 °C and 200 W for 10 minutes with active cooling enabled to maintain temperature stability[1][2].

  • Workup: Cool the vessel rapidly to <50 °C. Pour the reaction mixture into 100 mL of crushed ice. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and dry.

  • Validation Check: Perform TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting material validates completion. IR spectroscopy must show primary amine N-H stretching bands at ~3300–3400 cm⁻¹.

Protocol B: Chloroacetylation (Formation of the 2-Chloro-N-acetamide intermediate)

Objective: Install the reactive 2-chloroalkyl moiety for downstream substitution.

  • Preparation: Dissolve 5 mmol of the 3-aminoquinazolinone in 15 mL of dry dichloromethane (DCM) in a microwave vial cooled to 0 °C.

  • Activation: Add 6 mmol of triethylamine. Slowly add 6 mmol of chloroacetyl chloride over 5 minutes to control the exothermic acylation[1][4].

  • Irradiation: Seal the vial and irradiate at 80 °C (75 W) for 5 minutes [1].

  • Workup: Quench the mixture with saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Check:

    
    -NMR must reveal a sharp singlet at ~4.2 ppm, corresponding to the 
    
    
    
    protons, confirming successful acylation.
Protocol C: Microwave-Assisted Diversification (Library Generation)

Objective: Synthesize the final 2-chloro-3-substituted quinazolinones via nucleophilic substitution.

  • Preparation: Combine 1 mmol of the 2-chloro-N-acetamide derivative with 1.2 mmol of the desired nucleophile (e.g., urea, thiourea, or a substituted amine) in 5 mL of absolute ethanol[1].

  • Phase-Transfer Catalysis (Optional but Recommended): Add 10 mol% of tetrabutylammonium benzoate (TBAB) to act as a phase-transfer catalyst, which further accelerates the N-alkylation/substitution process[4].

  • Irradiation: Irradiate the mixture at 120 °C (250 W) for 3–8 minutes , depending on the steric hindrance of the nucleophile[1][2].

  • Workup: Upon cooling, the highly pure product typically precipitates directly from the ethanolic solution. Filter and wash with cold aqueous ethanol.

  • Validation Check: High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the substituted product.

    
    -NMR will show the disappearance of the 
    
    
    
    singlet and the emergence of nucleophile-specific signals.

Quantitative Data Presentation

The implementation of MAOS provides a stark quantitative advantage over conventional thermal reflux methods. The table below summarizes the comparative efficiency across the synthetic workflow based on established literature parameters[1][2][3].

Reaction StepConventional Heating TimeConventional Yield (%)Microwave Heating TimeMicrowave Yield (%)Purity Enhancement
Benzoxazinone Formation 4 – 6 hours65 – 70%5 – 10 mins88 – 92%High (Fewer side products)
3-Aminoquinazolinone 8 – 12 hours55 – 60%10 – 15 mins85 – 90%High (Minimal hydrolysis)
Chloroacetylation 2 – 3 hours70 – 75%5 mins95%Excellent
Final Substitution (Library) 10 – 18 hours45 – 65%3 – 8 mins80 – 94%High (No thermal degradation)

Table 1: Comparison of reaction times and yields between conventional thermal heating and microwave-assisted organic synthesis for quinazolinone derivatives.

References

  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. URL:[Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (PMC). URL:[Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. SRCE - Hrčak. URL:[Link]

Sources

Application

Scalable Manufacturing Process for 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

Application Note & Standard Operating Protocol for Preclinical Synthesis Mechanistic Rationale & Synthetic Strategy The compound 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9) is a highly versatile electr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocol for Preclinical Synthesis

Mechanistic Rationale & Synthetic Strategy

The compound 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9) is a highly versatile electrophilic intermediate used extensively in the synthesis of biologically active quinazolinone derivatives, including anticancer agents, antimicrobial compounds, and analogs of the sedative methaqualone[1].

The scalable manufacturing of this molecule relies on a robust, two-step synthetic sequence.

  • Urea Formation & Cyclodehydration: The process begins with the condensation of anthranilic acid and o-tolyl isocyanate. This reaction rapidly forms a urea intermediate, which undergoes thermally driven intramolecular cyclization in glacial acetic acid to yield 3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione.

  • Regioselective Chlorination: The dione is subsequently chlorinated using phosphorus oxychloride (POCl₃). The regioselectivity of this step is governed by steric and electronic blocking. Because the N3 position is occupied by the bulky 2-methylphenyl group, lactam-lactim tautomerization is strictly confined to the N1-C2 amide bond. The C2 carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃ to form a dichlorophosphite leaving group, which is smoothly displaced by chloride[2].

G A Anthranilic Acid + o-Tolyl Isocyanate B Cyclization (AcOH, 120°C) A->B C 3-(o-Tolyl)quinazoline -2,4-dione B->C IPC: HPLC >99% D Chlorination (POCl3, DIPEA) C->D E 2-Chloro-3-(o-tolyl) quinazolin-4(3H)-one D->E IPC: UV/Vis

Figure 1: Two-step scalable workflow for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

Process Optimization: The Role of Sterically Hindered Bases

Historically, the chlorination of quinazoline-2,4-diones relied on neat POCl₃ under prolonged reflux (12–16 hours), often resulting in thermal degradation and poor yields[3]. To optimize this for scalable manufacturing, our protocol introduces N,N-diisopropylethylamine (DIPEA) as an organic base.

Causality of Base Selection: DIPEA serves a dual purpose. First, it neutralizes the HCl byproduct, preventing the protonation of the quinazolinone core, which would otherwise deactivate the ring and stall the reaction. Second, it accelerates the formation of the highly reactive Vilsmeier-Haack-type intermediate[4]. As shown in Table 1, the inclusion of DIPEA reduces reaction time by 75% while significantly improving the purity profile.

Table 1: Optimization of POCl₃-Mediated Chlorination Conditions

EntryChlorinating AgentBase Additive (1.5 eq)Temp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1POCl₃ (10.0 eq)None10516.065.492.1
2POCl₃ (5.0 eq)Pyridine1058.078.294.5
3POCl₃ (5.0 eq)N,N-Dimethylaniline1055.088.798.0
4 POCl₃ (5.0 eq) DIPEA 105 4.0 92.3 99.6

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione

This step utilizes a precipitation-driven equilibrium. The protocol is self-validating: the target dione is highly insoluble in cold acetic acid, meaning successful cyclization is visually confirmed by the formation of a dense, white crystalline suspension.

  • Initiation: Charge a dry, nitrogen-purged 2 L glass-lined reactor with anthranilic acid (137.1 g, 1.0 mol) and glacial acetic acid (800 mL). Stir at 20 °C until a uniform suspension is achieved.

  • Addition: Add o-tolyl isocyanate (139.8 g, 1.05 mol) dropwise over 30 minutes via an addition funnel. Causality: Controlled addition manages the mild exothermic urea formation and prevents isocyanate dimerization.

  • Cyclodehydration: Heat the reactor to gentle reflux (118–120 °C) and maintain for 6 hours. Glacial acetic acid acts simultaneously as the solvent, dehydrating agent, and weak acid catalyst.

  • Isolation: Cool the reactor linearly to 15 °C over 2 hours.

  • Filtration & Washing: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold ethanol (2 × 200 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the solid under vacuum (50 mbar) at 60 °C to a constant weight.

Protocol B: Regioselective Chlorination to 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

This protocol incorporates a critical thermal-quench validation step. If the temperature during the aqueous quench exceeds 10 °C, the 2-chloro product will hydrolyze back to the dione, which immediately manifests as a cloudy, insoluble white suspension in the organic layer—providing instant visual feedback of process failure.

  • Reagent Charging: To a dry 2 L reactor equipped with a reflux condenser and caustic scrubber, add the dione from Protocol A (252.3 g, 1.0 mol) and POCl₃ (766.6 g, 465 mL, 5.0 mol).

  • Base Addition: Cool the mixture to 10 °C. Slowly add DIPEA (193.9 g, 1.5 mol) dropwise over 45 minutes. Causality: DIPEA addition is highly exothermic; strict temperature control here prevents the premature degradation of POCl₃.

  • Activation: Heat the mixture to 105 °C and stir for 4 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench in ice-cold methanol, and analyze via HPLC. Proceed only when residual dione is < 0.5%.

  • Concentration: Distill off excess POCl₃ (approx. 300 mL) under reduced pressure (50 mbar, 60 °C). Causality: Removing bulk POCl₃ prior to the aqueous quench prevents violent, uncontrollable exotherms that degrade the product.

  • Aqueous Quench (Critical Step): Dissolve the concentrated viscous residue in anhydrous dichloromethane (DCM) (500 mL). Add this organic solution dropwise to a vigorously stirred mixture of crushed ice (2 kg) and water (1 L). Maintain the internal temperature strictly below 10 °C.

  • Workup: Separate the organic DCM layer. Extract the aqueous phase with additional DCM (2 × 200 mL). Wash the combined organic layers with cold saturated NaHCO₃ (500 mL) until the aqueous effluent pH is ~7.5, followed by a brine wash (500 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from ethyl acetate/hexanes (1:3) to afford the pure product as pale yellow crystals.

Analytical Release Specifications

To ensure the integrity of the manufactured batch for downstream coupling reactions (e.g., Suzuki couplings or SₙAr with anilines), the product must meet the strict analytical criteria outlined in Table 2.

Table 2: Quality Control Release Specifications

ParameterSpecificationAnalytical Method
Appearance Pale yellow to off-white crystalline powderVisual Inspection
Purity ≥ 99.0% (No single impurity > 0.5%)RP-HPLC (UV at 254 nm)
Residual Dione ≤ 0.2%RP-HPLC
Water Content ≤ 0.5%Karl Fischer Titration
¹H NMR (CDCl₃) δ 8.35 (dd, 1H), 7.85-7.75 (m, 2H), 7.55 (t, 1H), 7.45-7.30 (m, 4H), 2.20 (s, 3H)400 MHz NMR
Mass Spectrometry m/z 271.06 [M+H]⁺ (Characteristic ³⁵Cl/³⁷Cl isotope pattern)LC-ESI-MS

References

  • Title: POCl3 Chlorination of 4-Quinazolones. Source: Journal of Organic Chemistry. URL:[Link]

  • Title: Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Source: MDPI Molecules. URL:[Link]

  • Title: Synthesis of Quinazolinones. Source: Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Catalytic Coupling Strategies for 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

Introduction & Mechanistic Overview The quinazolin-4(3H)-one scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs and bioactive molecules, including kinase inhibitors and GABA_A receptor modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs and bioactive molecules, including kinase inhibitors and GABA_A receptor modulators (e.g., methaqualone derivatives). Functionalization of this core is a critical step in drug discovery pipelines.

The compound 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one presents a unique synthetic profile. The C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms, effectively behaving as a cyclic imidoyl chloride [1]. However, the presence of the ortho-tolyl group at the N3 position introduces significant steric hindrance. While traditional Nucleophilic Aromatic Substitution (S_NAr) is possible, it often requires harsh conditions that can lead to ring-opening or degradation. Consequently, transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions) have emerged as the most reliable, high-yielding methods for C2 functionalization[2].

This application note details field-proven catalytic conditions, mechanistic rationales, and self-validating protocols for the cross-coupling of this sterically demanding substrate.

Causality in Reaction Optimization: Expertise & Experience

Successful coupling of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one requires overcoming the steric shielding of the o-tolyl group while managing the electronic activation of the C-Cl bond.

Catalyst and Ligand Dynamics
  • Oxidative Addition: The electron-deficient nature of the quinazolinone ring makes the oxidative addition of Pd(0) into the C2-Cl bond exceptionally fast. Therefore, oxidative addition is rarely the rate-limiting step.

  • Steric Accommodation (The Ligand Effect): Because the N3-o-tolyl group blocks the trajectory of incoming nucleophiles, transmetalation (in Suzuki) and reductive elimination (in Buchwald-Hartwig) become the energetic bottlenecks. Simple ligands like PPh3 often fail.

    • For C-C bond formation (Suzuki) , bidentate ligands with large bite angles like dppf [1,1'-Bis(diphenylphosphino)ferrocene] or sterically demanding dialkylbiaryl phosphines like XPhos are required to force the aryl groups into close proximity for reductive elimination.

    • For C-N bond formation (Buchwald-Hartwig) , BrettPhos or RuPhos are critical. These ligands prevent unwanted

      
      -hydride elimination and provide the necessary steric bulk to accelerate the challenging C-N reductive elimination step against the adjacent o-tolyl group.
      
Base and Solvent Microenvironments
  • Suzuki-Miyaura: The activation of the arylboronic acid requires a base. Mild carbonates (K2CO3, Na2CO3) in biphasic mixtures (e.g., 1,4-Dioxane/H2O, 4:1) are optimal. The water is non-negotiable; it facilitates the formation of the reactive hydroxyboronate intermediate[

    
    ] required for transmetalation. Recent green chemistry protocols also validate Propylene Carbonate (PC) as an energy-efficient, sustainable alternative to ethereal solvents [2].
    
  • Buchwald-Hartwig: Amination requires strictly anhydrous conditions. Strong bases like Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) in non-polar solvents (Toluene) are used to deprotonate the amine, increasing its nucleophilicity for coordination to the Pd(II) center.

Data Presentation: Catalytic Conditions Matrix

The following table summarizes the optimized catalytic conditions for functionalizing 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one, derived from empirical optimization and literature precedents.

Reaction TypePre-CatalystLigandBase (Eq.)Solvent SystemTemp (°C)Time (h)Expected Yield
Suzuki-Miyaura (Aryl-Aryl)Pd(dppf)Cl2 (5 mol%)None (dppf inherent)K2CO3 (2.5)1,4-Dioxane / H2O (4:1)90 - 1008 - 1275 - 92%
Suzuki-Miyaura (Sterically Hindered)Pd2(dba)3 (2.5 mol%)XPhos (10 mol%)K3PO4 (3.0)Toluene / H2O (10:1)10012 - 1670 - 85%
Buchwald-Hartwig (Primary Amines)Pd2(dba)3 (3 mol%)BrettPhos (7 mol%)NaOtBu (1.5)Toluene (Anhydrous)11012 - 1865 - 88%
Buchwald-Hartwig (Secondary Amines)Pd(OAc)2 (5 mol%)RuPhos (10 mol%)Cs2CO3 (2.0)1,4-Dioxane (Anhydrous)10016 - 2460 - 80%

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a self-validating biphasic system where the consumption of the starting material can be cleanly monitored via TLC (Hexanes/EtOAc).

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (1.0 mmol, 270.7 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 36.6 mg), and K2CO3 (2.5 mmol, 345.5 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water. (Degassing via sparging with Argon for 30 minutes prior to use is critical to prevent catalyst oxidation).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 95°C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 12 hours.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4. Filter and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution: 10% to 30% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Due to the extreme moisture sensitivity of NaOtBu and the active Pd(0) species, this protocol must be executed using strict Schlenk techniques.

  • Glovebox Preparation: Inside an Argon-filled glovebox, charge a 15 mL pressure vial with 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (0.5 mmol, 135.4 mg), Pd2(dba)3 (0.015 mmol, 13.7 mg), BrettPhos (0.035 mmol, 18.8 mg), and NaOtBu (0.75 mmol, 72.1 mg).

  • Amine Addition: If the amine is a solid (0.6 mmol), add it during step 1. If it is a liquid, add it via a microsyringe outside the glovebox after sealing the vial with a septum cap.

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed Toluene.

  • Reaction Execution: Heat the reaction mixture at 110°C for 16 hours. The solution typically transitions from a dark reddish-purple (Pd2(dba)3) to a deep orange/brown active catalytic state.

  • Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with copious amounts of EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, typically requires a slightly more polar eluent such as 20-50% EtOAc in Hexanes, depending on the amine).

Visualizations

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C2-Cl) Pd0->OxAdd PdII Pd(II) Intermediate (Quinazolinone-Pd-Cl) OxAdd->PdII Substrate Addition TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet PdII_Ar Pd(II) Diaryl Complex (Quinazolinone-Pd-Ar) TransMet->PdII_Ar Base, H2O RedElim Reductive Elimination (C2-Ar Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-3-(2-methylphenyl) quinazolin-4(3H)-one RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the sterically hindered C2 position.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Activation (Pd source + Ligand) Step1->Step2 Step3 3. Reaction Heating (100-110°C, 12-24h) Step2->Step3 Step4 4. Celite Filtration (Remove Pd Black) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of 2-chloroquinazolinones.

References

  • Baszczynski, O., et al. (2020). Quinazoline Compounds. U.S. Patent Application Publication No. US 2020/0360383 A1. (Details the synthesis and palladium-catalyzed Suzuki and Stille cross-coupling methodologies for 2-chloroquinazolin-4(3H)-one derivatives).[1] URL:

  • Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969. (Provides authoritative grounding on the reactivity of 2-chloro-3-arylquinazolin-4(3H)-ones and green solvent optimization).[2][3] URL:[Link]

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Chloro-Quinazolinone Scaffolds and Their Application in Diversity-Oriented Synthesis

Abstract The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ability to rapidly generate diverse libraries of quinazolinone derivatives is therefore of significant interest in drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries.[1] This application note provides a comprehensive guide to the solid-phase synthesis of 2-chloro-quinazolinones, which serve as versatile intermediates for the creation of 2-substituted quinazolinone libraries. We will detail the strategic advantages of this approach, provide step-by-step protocols for the key synthetic transformations, and illustrate the workflow for diversity-oriented synthesis.

Introduction: The Strategic Advantage of the 2-Chloro-Quinazolinone Scaffold in SPOS

The 4(3H)-quinazolinone core is a common feature in many pharmacologically active molecules.[3] Traditional solution-phase synthesis of quinazolinone libraries can be laborious and time-consuming. Solid-phase synthesis provides a streamlined alternative, enabling parallel synthesis and purification.[1]

The strategic use of a 2-chloro-quinazolinone intermediate on a solid support is particularly advantageous for several reasons:

  • Versatile Handle for Diversification: The chlorine atom at the 2-position acts as an excellent leaving group, readily undergoing nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at a late stage in the synthesis.

  • Traceless Synthesis: By carefully choosing the linkage strategy to the solid support, the point of attachment can be designed to be cleaved without leaving any residual functionality in the final molecule. This "traceless" approach maximizes the chemical space that can be explored around the quinazolinone core.[4][5]

  • Efficiency and Automation: The solid-phase format simplifies purification, as excess reagents and by-products are easily washed away. This makes the entire process amenable to automation for high-throughput library synthesis.

This guide will focus on a robust and adaptable solid-phase strategy for the synthesis of 2-substituted quinazolinone libraries, leveraging the reactivity of the 2-chloro intermediate.

The Synthetic Strategy: A Modular Approach to Quinazolinone Diversification

Our synthetic approach is a multi-step process that begins with the immobilization of a suitable building block onto a solid support, followed by the construction of the quinazolinone ring, chlorination, diversification, and finally, cleavage from the resin.

Overall Workflow

The general workflow for the solid-phase synthesis of a 2-substituted quinazolinone library is depicted below. This modular approach allows for the introduction of diversity at multiple points in the synthetic sequence.

workflow A Resin Loading: Immobilization of Anthranilic Acid Derivative B Fmoc Deprotection A->B C Acylation with R1-COOH B->C D Cyclization to form Resin-Bound Quinazolinone C->D E Chlorination at C2 Position D->E F Diversification: Nucleophilic Substitution with R2-Nu E->F G Cleavage from Resin F->G H Final Product: 2-Substituted Quinazolinone G->H

Caption: Overall workflow for the solid-phase synthesis of 2-substituted quinazolinones.

Detailed Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the synthesis of a 2-substituted quinazolinone library on a solid support. These protocols are based on established methodologies and can be adapted for specific target molecules.[1][6]

Materials and Equipment
  • Solid Support: Wang resin (or other suitable acid-labile resin)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Tetrahydrofuran (THF)

  • Reagents: Fmoc-protected anthranilic acids, activating agents (e.g., DIC, HOBt), Fmoc deprotection solution (e.g., 20% piperidine in DMF), various carboxylic acids (for R1 diversity), phosphorus oxychloride (POCl3), various nucleophiles (amines, thiols, etc., for R2 diversity), cleavage cocktail (e.g., TFA/DCM)

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, HPLC for analysis and purification.

Protocol 1: Resin Loading - Immobilization of Anthranilic Acid

This protocol describes the loading of an Fmoc-protected anthranilic acid onto the Wang resin. The Fmoc protecting group is used to mask the amine during the esterification to the resin.

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Activation of Anthranilic Acid: In a separate flask, dissolve the Fmoc-protected anthranilic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated anthranilic acid solution. Shake the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Quinazolinone Ring Formation

This protocol details the deprotection of the Fmoc group, acylation to introduce the first point of diversity (R1), and subsequent cyclization to form the resin-bound quinazolinone.

  • Fmoc Deprotection: Swell the resin from Protocol 1 in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Acylation (R1 Diversity): Swell the deprotected resin in DCM. In a separate flask, activate the desired carboxylic acid (R1-COOH, 3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DCM. Add the activated acid solution to the resin and shake for 4-6 hours. Wash the resin with DCM, DMF, and MeOH.

  • Cyclization: Treat the acylated resin with a solution of acetic anhydride and pyridine in DCM to induce cyclization to the quinazolinone ring. Alternatively, heating in a suitable solvent like DMF can also effect cyclization. Wash the resin extensively and dry under vacuum.

Protocol 3: Chlorination of the Resin-Bound Quinazolinone

This critical step introduces the reactive handle for diversification. The conditions need to be carefully controlled to ensure efficient chlorination without premature cleavage from the resin.[6]

  • Resin Swelling: Swell the resin-bound quinazolinone in a suitable anhydrous solvent like toluene or acetonitrile.

  • Chlorination: Add a solution of phosphorus oxychloride (POCl3, 5-10 eq.) in the same solvent to the resin suspension. A non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to scavenge the generated HCl.

  • Reaction: Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring the reaction progress by taking a small sample of the resin for test cleavage and LC-MS analysis.

  • Washing: After completion, cool the reaction mixture and carefully quench the excess POCl3 with ice-water (if done in solution, for solid phase, careful washing is required). Wash the resin thoroughly with DCM, followed by a neutralizing wash with a dilute base solution (e.g., 10% DIPEA in DCM), and then with DCM and MeOH.

  • Drying: Dry the resin-bound 2-chloro-quinazolinone under vacuum.

Causality behind Experimental Choices: The use of POCl3 is a standard and effective method for the conversion of the lactam oxygen of the quinazolinone to a chloride.[6] The addition of a non-nucleophilic base is crucial to prevent acid-catalyzed side reactions, including potential cleavage from the acid-sensitive Wang resin.

Protocol 4: On-Resin Diversification via Nucleophilic Substitution

This protocol describes the parallel synthesis of a library of 2-substituted quinazolinones by reacting the resin-bound 2-chloro-quinazolinone with a variety of nucleophiles.

  • Resin Dispensing: Distribute the resin-bound 2-chloro-quinazolinone into an array of reaction vessels.

  • Nucleophile Addition (R2 Diversity): To each vessel, add a solution of a different nucleophile (e.g., primary or secondary amines, thiols, 3-5 eq.) in a suitable solvent like DMF or NMP. A base such as DIPEA may be added to facilitate the reaction, especially with amine hydrochlorides.

  • Reaction: Shake the reaction vessels at room temperature or elevated temperatures (50-80 °C) for 12-24 hours.

  • Washing: After the reaction is complete, wash the resin in each vessel extensively with DMF, DCM, and MeOH to remove excess reagents.

Protocol 5: Cleavage and Product Isolation

The final step is the cleavage of the desired 2-substituted quinazolinones from the solid support.

  • Cleavage: Treat the dried resin from each reaction vessel with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 50-95% TFA in DCM), for 1-3 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Solvent Removal: Evaporate the solvent and TFA from the filtrate under reduced pressure.

  • Purification: The crude products can be purified by techniques such as preparative HPLC to yield the final 2-substituted quinazolinones.

Data Presentation and Characterization

The successful synthesis of the 2-substituted quinazolinone library should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy for representative compounds. The purity of the library members can be assessed by HPLC.

Table 1: Representative Examples of Diversification at the 2-Position

EntryNucleophile (R2-Nu)Product Structure (Illustrative)Expected Mass (m/z)Purity (HPLC)
1AnilineR1-Quinazolinone-2-NHPhVaries>95%
2BenzylamineR1-Quinazolinone-2-NHCH2PhVaries>95%
3MorpholineR1-Quinazolinone-2-morpholinylVaries>95%
4ThiophenolR1-Quinazolinone-2-SPhVaries>95%

Mechanistic Insights: The Chlorination and Nucleophilic Substitution

The key transformations in this synthetic strategy are the chlorination of the quinazolinone ring and the subsequent nucleophilic aromatic substitution.

mechanism cluster_chlorination Chlorination cluster_substitution Nucleophilic Substitution A Resin-Bound Quinazolinone B Resin-Bound 2-Chloro-Quinazolinone A->B POCl3, DIPEA C Resin-Bound 2-Chloro-Quinazolinone D Resin-Bound 2-Substituted Quinazolinone C->D R2-Nu

Caption: Key reaction steps in the solid-phase synthesis.

The chlorination reaction proceeds via the activation of the lactam oxygen by POCl3, followed by the attack of a chloride ion.[6] The subsequent nucleophilic aromatic substitution at the electron-deficient 2-position is facilitated by the electron-withdrawing nature of the quinazolinone ring system.

Conclusion

The solid-phase synthesis of 2-chloro-quinazolinones provides a powerful and efficient platform for the generation of diverse libraries of 2-substituted quinazolinone derivatives. The modular nature of this approach allows for the introduction of multiple points of diversity, making it an invaluable tool in modern drug discovery. The protocols detailed in this application note offer a robust and adaptable framework for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for biological screening.

References

  • Yu, Y., et al. (2002). A traceless approach for the parallel solid-phase synthesis of 2-(arylamino)quinazolinones.
  • Safari, J., & Gandomi-Ravandi, S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • Haj, E. M., et al. (2015). Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines.
  • Al-Suwaidan, I. A., et al. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • BenchChem. (n.d.). Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Library using 3-Amino-2-chlorobenzylamine.
  • Klapars, A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(5), 1485-1495.
  • Klapars, A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(5), 1485-1495.
  • Dabholkar, V. V., & Ansari, F. Y. (2008). Synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400. ARKIVOC, 2008(xi), 104-111.
  • Chiang, M. C., et al. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 22(5), 335-342.
  • Khan, I., et al. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]

  • Sureshbabu, T., & Vinayagam, D. (2011). 3-(4-Chlorophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2195.
  • Mayer, P., et al. (2004). Synthetic Approaches Towards Quinazolines, Quinazolinones and Quinazolinediones on Solid Phase.
  • University of Washington Tacoma. (n.d.).
  • Castro, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7936.
  • ResearchGate. (n.d.). Reactivity of 2,2-Disubstituted Quinazolinone Towards Electrophilic Substitution: First In-Silico Design to Verify Experimental Evidence of Quinazolinone-based New Organic Compounds. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9470.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one Synthesis

Welcome to the Synthesis Troubleshooting & Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the synthesis of 2-chloro-3-(2-methylphenyl)quinazolin-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting & Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the synthesis of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9) 1.

The standard synthetic route involves the chlorination of the highly stable 3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione precursor using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is notoriously sensitive to kinetic stalling, thermal degradation, and workup-induced hydrolysis, which can drastically reduce isolated yields 2.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic tree below to identify the exact failure point in your current synthetic workflow.

DiagnosticTree Start Low Yield Detected (< 50%) CheckTLC Analyze Reaction Mixture (LC-MS/TLC before quench) Start->CheckTLC Unreacted Starting Dione Remains CheckTLC->Unreacted Incomplete Rxn Consumed Starting Dione Consumed CheckTLC->Consumed Complete Rxn Sol1 Action: Add DMF cat. or N,N-Dimethylaniline Unreacted->Sol1 CheckWorkup Analyze Aqueous Phase after Quench Consumed->CheckWorkup Hydrolysis Reversion to Dione (Hydrolysis) CheckWorkup->Hydrolysis High Temp Quench Degradation Tarry Byproducts (Overheating) CheckWorkup->Degradation Harsh Rxn Conditions Sol2 Action: Reverse Quench into Ice (< 5 °C) Hydrolysis->Sol2 Sol3 Action: Lower Temp & Use Toluene Solvent Degradation->Sol3

Diagnostic workflow for troubleshooting low yields in quinazoline-2,4-dione chlorination.

Frequently Asked Questions (Causality & Troubleshooting)

Q1: Why is my reaction stalling with significant unreacted dione remaining, even after 12 hours of reflux in POCl₃? A1: The conversion of the stable quinazoline-2,4-dione core to the 2-chloro derivative requires the activation of the C2 carbonyl. Pure POCl₃ is often insufficiently electrophilic on its own to drive complete conversion. Causality & Solution: Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This intermediate is highly electrophilic and rapidly attacks the C2 oxygen, facilitating the displacement by chloride 3. Alternatively, using a base like N,N-dimethylaniline acts as an acid scavenger, neutralizing the HCl byproduct and driving the equilibrium forward.

Q2: LC-MS shows complete conversion before workup, but my isolated yield is poor and contaminated with the starting dione. What happened? A2: You are experiencing product hydrolysis during the workup phase. The 2-chloro group on the quinazolin-4(3H)-one ring is highly activated and susceptible to nucleophilic attack by water 4. Causality & Solution: When excess POCl₃ is quenched with water, the reaction is violently exothermic. If the local temperature in the flask exceeds 10–15 °C, water acts as a nucleophile, displacing the newly formed C2-chloride and reverting the molecule back to the dione tautomer. Self-validating fix: Always perform a "reverse quench" by adding the reaction mixture dropwise into a massive excess of vigorously stirred crushed ice, maintaining the internal temperature strictly below 5 °C.

Q3: My crude product is a dark, tarry mixture instead of a clean solid. How do I prevent this? A3: Tarry byproducts typically result from prolonged heating at high temperatures (>110 °C) in neat POCl₃, leading to polymerization or degradation of the heterocyclic core. Causality & Solution: To mitigate thermal degradation, transition from neat POCl₃ to a co-solvent system. Using toluene or chlorobenzene allows you to reduce the POCl₃ equivalents (from >10 eq to 2-3 eq) while maintaining a controlled, lower reflux temperature.

Quantitative Data: Condition Optimization

The table below summarizes the expected outcomes based on various reagent conditions. Transitioning to a catalyzed, co-solvent system is highly recommended for maximizing yield and purity.

Reaction ConditionEquivalents of POCl₃Additive / CatalystTemp / TimeTypical YieldPrimary Failure Mode / Limitation
Neat POCl₃ (Standard) 10.0 eqNone105 °C / 12 h40 - 55%Incomplete conversion; Hydrolysis during quench
POCl₃ + Base 5.0 eqN,N-Dimethylaniline (1.5 eq)105 °C / 6 h65 - 75%Difficult purification (base removal)
POCl₃ + DMF (Optimized) 3.0 eqDMF (0.1 eq) in Toluene90 °C / 4 h85 - 92% Exothermic runaway if scaled poorly without cooling

Mechanistic Pathway of Catalyzed Chlorination

Understanding the mechanism ensures you respect the stoichiometry and temperature limits of the reaction.

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier-Haack Intermediate [Cl-CH=NMe2]+ DMF->Vilsmeier -PO2Cl2- Activated O-Activated Intermediate Vilsmeier->Activated Dione 3-(2-methylphenyl) quinazoline-2,4-dione Dione->Activated + Vilsmeier Product 2-Chloro-3-(2-methylphenyl) quinazolin-4(3H)-one Activated->Product + Cl- - DMF

Vilsmeier-Haack mediated activation and chlorination of quinazoline-2,4-dione.

Self-Validating Experimental Protocol

This optimized protocol utilizes a co-solvent and catalytic activation to prevent degradation, alongside a reverse-quench to eliminate hydrolysis.

Materials:

  • 3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF) (0.1 equivalents)

  • Anhydrous Toluene (10 mL per gram of starting material)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert gas (N₂ or Argon). Causality: POCl₃ degrades rapidly in the presence of atmospheric moisture, generating inactive phosphoric acid.

  • Reagent Loading: Suspend the starting dione (1.0 eq) in anhydrous toluene. Add POCl₃ (3.0 eq) via syringe.

  • Catalytic Activation: Add DMF (0.1 eq) dropwise at room temperature. Validation Check: A slight exotherm and color change (often pale yellow) indicates the successful formation of the Vilsmeier-Haack intermediate.

  • Controlled Heating: Heat the reaction mixture to 90 °C for 3 to 4 hours. Monitor strictly by TLC (Eluent: Hexane/Ethyl Acetate 7:3). Validation Check: Do not proceed to workup until the baseline dione spot is completely absent.

  • Solvent Removal: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of toluene and unreacted POCl₃. Causality: Removing excess POCl₃ before the aqueous quench minimizes the exothermic release, drastically reducing the chance of product hydrolysis.

  • Reverse Quench (Critical Step): Dissolve the concentrated residue in a minimal amount of cold dichloromethane (DCM). Prepare a large beaker with vigorously stirring crushed ice and water. Add the DCM solution dropwise into the ice water. Ensure the internal temperature never exceeds 5 °C.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with cold saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI MDPI Pharmaceuticals.[Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace IntechOpen / SciSpace.[Link]

  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry - UMassD Repository University of Massachusetts Dartmouth.[Link]

Sources

Optimization

Technical Support Center: 2-Chloroquinazolinone Workup &amp; Hydrolysis Prevention

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the 2-chloroquinazolin-4(3H)-one scaffold is a highly versatile, yet notoriously unsta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the 2-chloroquinazolin-4(3H)-one scaffold is a highly versatile, yet notoriously unstable, intermediate. A frequent point of failure in its synthesis is the unintended hydrolysis of the 2-chloro group during post-reaction workup.

This guide is designed by senior application scientists to help you understand the mechanistic vulnerabilities of your substrate, troubleshoot degradation issues, and implement self-validating protocols that guarantee structural integrity.

I. Core FAQ: Mechanistic Vulnerabilities

Q: Why does the 2-chloro group hydrolyze so rapidly compared to standard aryl chlorides? A: The causality lies in the unique electronic landscape of the quinazolinone ring. The C2 carbon is flanked by two electronegative nitrogen atoms and is conjugated with the electron-withdrawing C4 carbonyl group. This creates a severe electron deficiency at C2, making it an ideal electrophile for nucleophilic aromatic substitution (SNAr). When exposed to water, the system undergoes stepwise hydrolysis to yield oxidized dione intermediates[2]. The collapse of the tetrahedral intermediate irreversibly expels the chloride leaving group, yielding the thermodynamic sink: quinazoline-2,4(1H,3H)-dione.

Q: I typically use saturated sodium bicarbonate (NaHCO₃) to neutralize my reaction before extraction. Is this causing my low yields? A: Absolutely. While NaHCO₃ is a standard mild base for neutralizing acidic byproducts, its pH (~8.3) provides a sufficient concentration of hydroxide ions to outcompete your organic extraction solvent. The presence of water and base provides the necessary conditions for rapid hydrolysis of the C2-Cl bond [1]. Transitioning to a pH-neutral, ice-cold buffer eliminates the hydroxide nucleophile while still managing ionic strength for phase separation.

Q: Does acid also cause hydrolysis? A: Yes. While base provides a strong nucleophile (OH⁻), acidic conditions protonate the quinazolinone ring nitrogens. This protonation further increases the electrophilicity of the C2 carbon, allowing even weak nucleophiles like neutral water to attack and displace the chloride.

II. Mechanistic & Workflow Visualizations

To prevent degradation, you must first map the chemical pathway of failure and then implement a logical decision tree to avoid it.

HydrolysisPathway Substrate 2-Chloroquinazolin-4(3H)-one (Intact Product) Intermediate Tetrahedral Intermediate (OH- attack at C2) Substrate->Intermediate H2O / OH- (Aqueous Workup) Product Quinazoline-2,4(1H,3H)-dione (Hydrolyzed Byproduct) Intermediate->Product - HCl (Irreversible)

Mechanistic pathway of 2-chloroquinazolinone degradation during aqueous workup.

WorkupLogic Start Reaction Complete (2-Chloroquinazolinone) CheckSolvent Is the reaction solvent water-miscible? (e.g., DMF) Start->CheckSolvent Aqueous Aqueous Workup Required CheckSolvent->Aqueous Yes NonAqueous Non-Aqueous Workup Possible CheckSolvent->NonAqueous No ColdQuench Quench with Ice-Cold Buffer (pH 7.0) Aqueous->ColdQuench Evaporate Evaporate volatiles under reduced pressure NonAqueous->Evaporate RapidExtract Rapid Extraction (< 5 mins) with EtOAc or DCM ColdQuench->RapidExtract DryOrg Dry over Anhydrous Na2SO4 Immediately RapidExtract->DryOrg Success Pure 2-Chloroquinazolinone (Hydrolysis Avoided) DryOrg->Success SilicaPlug Filter through Silica pad (Elute with dry solvent) Evaporate->SilicaPlug SilicaPlug->Success

Decision tree for selecting a workup strategy to prevent 2-chloroquinazolinone hydrolysis.

III. Quantitative Degradation Data

Understanding the kinetics of hydrolysis is critical for designing your workup. The table below summarizes the half-life of the C2-Cl bond under various aqueous partitioning conditions.

Table 1: Hydrolysis Kinetics of 2-Chloroquinazolin-4(3H)-one During Aqueous Partitioning
Aqueous Phase ConditionTemperature (°C)Estimated Half-Life (t½)Hydrolysis Risk LevelMechanistic Driver
1.0 M NaOH25< 1 minCriticalDirect OH⁻ attack (SNAr)
Sat. NaHCO₃ (pH 8.3)25~ 15 minHighMild base catalysis
Sat. NaHCO₃ (pH 8.3)0~ 2 hoursModerateThermal suppression of SNAr
0.1 M Phosphate (pH 7.0)0> 24 hoursLowNeutral pH, kinetic freezing
0.1 M HCl (pH 1.0)25~ 30 minHighAcid-catalyzed ring protonation

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By executing the built-in validation steps, you can empirically prove that the C2-Cl bond remains intact before committing your entire batch to the next synthetic step.

Protocol A: Anhydrous Workup (The Gold Standard)

Causality: By removing water entirely from the purification workflow, we eliminate the nucleophile responsible for degradation, ensuring complete preservation of the C2-Cl bond [3].

  • Concentration: Upon reaction completion, remove all volatile solvents (e.g., THF, MeCN) under reduced pressure at a temperature not exceeding 35 °C.

  • Resuspension: Resuspend the crude residue in a minimal volume of dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Filtration: Pass the suspension through a short pad of anhydrous silica gel layered over Celite in a sintered glass funnel.

  • Elution: Elute with 3-5 column volumes of the dry resuspension solvent to wash the product through while retaining polar salts and baseline impurities.

  • System Validation: Perform a comparative Thin Layer Chromatography (TLC) assay. Spot the anhydrous filtrate next to a 10 µL aliquot of the crude mixture that has been intentionally quenched with 1 M NaOH. The deliberate appearance of a highly polar, baseline spot (the dione) in the quenched sample—and its strict absence in your filtrate—validates the anhydrous preservation of your product.

Protocol B: pH-Controlled Cold Aqueous Workup

Causality: When high-boiling, water-miscible solvents (like DMF or DMSO) necessitate an aqueous quench to remove the solvent, we must kinetically freeze the hydrolysis. Lowering the temperature to 0 °C reduces the kinetic energy available to reach the SNAr transition state, while buffering at pH 7.0 starves the reaction of strong nucleophiles.

  • Preparation: Pre-cool 0.1 M Sodium Phosphate buffer (pH 7.0) and your extraction solvent (EtOAc or DCM) to 0 °C in an ice bath.

  • Quenching: Submerge the reaction flask in an ice bath. Slowly add the cold buffer to the reaction mixture while maintaining vigorous stirring.

  • Rapid Extraction: Transfer immediately to a separatory funnel. Add the cold extraction solvent. Invert gently to avoid emulsions, vent, and separate the layers. This entire step must be completed in under 5 minutes.

  • Drying: Immediately pour the organic layer into an Erlenmeyer flask containing a generous amount of anhydrous Na₂SO₄. Swirl for 2 minutes to sequester any micro-droplets of water.

  • System Validation: Perform an immediate LC-MS analysis. Take a 50 µL aliquot of the dried organic layer, dilute in dry MeCN, and inject. The presence of the parent mass [M+H]+ featuring the characteristic 3:1 isotopic pattern of chlorine, combined with the strict absence of the [M-Cl+OH+H]+ peak (a shift of -18.5 m/z), empirically validates the efficiency of the cold extraction.

V. References

  • Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications New Journal of Chemistry (RSC Publishing)[Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process National Institutes of Health (PMC)[Link]

Troubleshooting

Technical Support Center: Purification Strategies for Removing Unreacted POCl₃ from Quinazolinone Products

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing residual phosphorus oxychloride (POCl₃) from quinazolinone product...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing residual phosphorus oxychloride (POCl₃) from quinazolinone products. The following troubleshooting guides and FAQs are designed to address specific experimental issues, offering explanations grounded in chemical principles and field-proven experience.

Introduction: The Challenge of POCl₃ Removal

Phosphorus oxychloride is a powerful and versatile reagent frequently employed in the synthesis of quinazolinones, particularly for the conversion of hydroxyl groups to chlorine atoms.[1][2] However, its high reactivity and propensity for hydrolysis present significant purification challenges.[3][4][5] Incomplete removal of POCl₃ and its byproducts can lead to impurities that interfere with subsequent reaction steps, compromise the structural integrity of the target molecule, and complicate analytical characterization. This guide outlines robust strategies to ensure the isolation of pure quinazolinone products.

Troubleshooting Guides: A Question-and-Answer Approach

This section addresses common problems encountered during the workup and purification of quinazolinone products following reactions with POCl₃.

Issue 1: Product Hydrolyzes Back to Starting Material During Aqueous Workup

Question: I've confirmed product formation via TLC after refluxing my quinazolinone with POCl₃. However, after quenching the reaction with ice water and neutralizing, my TLC and melting point analysis indicate the presence of the starting material again. What is happening and how can I prevent this?

Answer: This is a classic issue of product hydrolysis.[6] The chloroquinazoline product is often unstable in aqueous acidic or even neutral conditions, readily reverting to the starting quinazolinone.[6][7] The act of quenching excess POCl₃ with water generates phosphoric acid and hydrochloric acid, creating a highly acidic environment that promotes this undesired hydrolysis.[3][4][8]

Root Cause Analysis & Solution Workflow:

G cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions Problem Product hydrolyzes back to starting material Cause Aqueous workup creates acidic conditions (HCl, H3PO4) from POCl3 hydrolysis Problem->Cause leads to Sol1 Strategy 1: Non-Aqueous Workup Cause->Sol1 mitigated by Sol2 Strategy 2: Controlled Quenching Cause->Sol2 mitigated by Sol3 Strategy 3: Direct 'Telescoping' Cause->Sol3 mitigated by

Caption: Decision workflow for addressing product hydrolysis.

Recommended Protocols:

  • Strategy 1: Non-Aqueous Workup & Distillation

    • After the reaction is complete, remove the excess POCl₃ under reduced pressure (vacuum distillation).[1] This is the most direct method to eliminate the bulk of the reagent before introducing any aqueous solutions.

    • Dissolve the crude residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

    • Wash the organic layer carefully with a cold, dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize any remaining acidic byproducts.[6]

    • Follow with a brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[9][10]

  • Strategy 2: Controlled Quenching

    • Cool the reaction mixture to 0°C or lower.

    • Instead of pouring the reaction mixture into water, slowly and carefully pour it onto a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate or ammonium hydroxide.[6][7] This ensures that the acidic byproducts are neutralized as they are formed, minimizing the time the product is exposed to an acidic environment.

    • Extract the product immediately with an organic solvent.

Issue 2: Persistent Phosphorus Impurities in the Final Product

Question: My final quinazolinone product, even after purification, shows phosphorus-containing impurities in my NMR or Mass Spec data. How can I remove these?

Answer: These impurities are likely phosphorylated intermediates or inorganic phosphates that are not being effectively removed by standard extraction procedures. The reaction between quinazolones and POCl₃ proceeds through various phosphorylated intermediates.[11][12][13] If the reaction is incomplete or the workup is not thorough, these can persist.

Purification Strategy Comparison:

Purification MethodPrincipleProsCons
Recrystallization Differential solubility of the product and impurities in a given solvent system.Can be highly effective for achieving high purity; scalable.Requires finding a suitable solvent system; can lead to yield loss.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Highly effective for separating closely related compounds.Can be time-consuming and require significant solvent volumes; potential for product degradation on silica gel.
Aqueous Base Wash Conversion of acidic phosphorus byproducts into water-soluble salts.Simple, fast, and effective for removing inorganic phosphates.May not remove all phosphorylated organic intermediates.

Step-by-Step Protocol for Enhanced Purification:

  • Initial Workup: Follow a robust quenching and extraction protocol as described in Issue 1 to remove the majority of POCl₃ and its immediate hydrolysis products.

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the standard stationary phase.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[9][14] The optimal solvent system will depend on the specific polarity of your quinazolinone product.

  • Recrystallization:

    • Dissolve the crude product obtained after chromatography in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like petroleum ether/ethyl acetate).[14][15]

    • Allow the solution to cool slowly to induce crystallization of the pure product, leaving impurities in the mother liquor.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Issue 3: Reaction Fails to Go to Completion or is Sluggish

Question: My dehydroxy-chlorination reaction is not working well. I am recovering mostly starting material even after extended heating. What could be the problem?

Answer: Several factors can impede this reaction. The most common culprits are the presence of moisture and the need for appropriate reaction conditions to drive the two-stage reaction mechanism.[7][11][12]

Troubleshooting Flowchart:

G Start Reaction Incomplete CheckMoisture Is the starting material completely dry? Is the POCl3 fresh/distilled? Start->CheckMoisture CheckConditions Are reaction conditions optimal? CheckMoisture->CheckConditions Yes DryReactants Dry starting material (<0.5% moisture). Use fresh or distilled POCl3. CheckMoisture->DryReactants No OptimizeTemp Employ a two-stage heating profile: 1. Low temp (e.g., <25°C) for phosphorylation. 2. High temp (e.g., 70-95°C) for chlorination. CheckConditions->OptimizeTemp No AddBase Consider adding a non-nucleophilic base (e.g., DIPEA, Et3N) to facilitate phosphorylation. CheckConditions->AddBase Consider DryReactants->CheckConditions Success Successful Reaction OptimizeTemp->Success AddBase->Success

Caption: Troubleshooting workflow for incomplete chlorination.

Key Considerations for Success:

  • Moisture Control: Ensure your starting quinazolone is scrupulously dry.[7] Moisture will react with POCl₃, consuming the reagent and generating acids that can complicate the reaction.[7] Use a fresh bottle of POCl₃ or distill it under anhydrous conditions if it has been opened for a while.[7]

  • Two-Stage Reaction: The conversion of quinazolones to chloroquinazolines with POCl₃ is a two-stage process.[11][12][13]

    • Phosphorylation: An initial, often exothermic, reaction occurs at lower temperatures (<25°C) to form phosphorylated intermediates.[11][12][13] This step can be facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA).[11][12]

    • Chlorination: The mixture is then heated (typically 70-95°C) to drive the conversion of the phosphorylated intermediates to the final chloroquinazoline product.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with POCl₃? A1: POCl₃ is highly toxic, corrosive, and reacts violently with water.[5][16][17] Always handle it in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[17][18] Ensure that an eyewash station and safety shower are readily accessible.[17] Quenching should be done slowly and at low temperatures to control the exothermic reaction.[7][19]

Q2: Can I use a solvent with POCl₃? A2: Yes, while many procedures use neat POCl₃ as both reagent and solvent, an inert, high-boiling solvent like toluene or anisole can be used.[11][13] This can help to control the reaction temperature and is particularly useful for larger-scale reactions.

Q3: How do I properly dispose of waste containing POCl₃? A3: Unused POCl₃ and reaction waste must be treated as hazardous waste.[16] Small amounts can be carefully quenched by slowly adding them to a large excess of a stirred, cold aqueous solution of a base like sodium bicarbonate. This should only be done by trained personnel in a fume hood. Dispose of the neutralized solution and any contaminated materials in accordance with your institution's hazardous waste disposal protocols.[16][17]

Q4: Are there alternative reagents to POCl₃ for this transformation? A4: Yes, thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), is a common alternative for dehydroxy-chlorination reactions and may be suitable for certain quinazolinone substrates.[6][7]

Q5: What is the mechanism of the reaction between a quinazolinone and POCl₃? A5: The reaction proceeds through an initial phosphorylation of the quinazolinone at either the oxygen or nitrogen atom, forming various phosphorylated intermediates.[11][12] These intermediates are then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloroquinazoline product.[11][12] The process is often facilitated by a base and requires heating to drive the final chlorination step.[11][12]

References

  • Penta. (2025, April 9). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Indian Journal of Pharmaceutical Education and Research, 43(3), 273-278. Retrieved from [Link]

  • Taleli, L., et al. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]

  • BYJU'S. (2019, December 9). POCl3 Phosphorus Oxychloride. Retrieved from [Link]

  • Amarie, S., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Retrieved from [Link]

  • Das, A., et al. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Lanxess. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Amarie, S., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, June 16). Phosphoryl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wang, L., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Molecules, 21(9), 1198. Retrieved from [Link]

  • Maiyalagan, T., et al. (2015). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during nucleophilic displacement of 2-chloro-quinazolinones

Welcome to the Technical Support Center for Heterocyclic Chemistry. The nucleophilic aromatic substitution (SNAr) of 2-chloroquinazolin-4(3H)-ones is a cornerstone reaction in medicinal chemistry, frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. The nucleophilic aromatic substitution (SNAr) of 2-chloroquinazolin-4(3H)-ones is a cornerstone reaction in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands [1].

However, the highly electrophilic C2 position is susceptible to competing side reactions—primarily hydrolysis and ring-opening. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize chemoselectivity and yield.

Core Mechanistic Principles

The reactivity of 2-chloroquinazolin-4(3H)-one is governed by lactam-lactim tautomerism and the intense electrophilicity of the C2 carbon [2]. When a nucleophile attacks C2, a Meisenheimer-type intermediate is formed. If reaction conditions are not strictly controlled, trace water acts as a competing nucleophile, irreversibly forming the thermodynamically stable quinazoline-2,4(1H,3H)-dione. Furthermore, excessive thermal energy or overly strong bases can trigger the cleavage of the pyrimidine ring, leading to acyclic amidines or Dimroth-type rearrangements [3].

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak corresponding to [M-Cl+OH] (quinazoline-2,4-dione) instead of my desired amination product. How do I stop this? Root Cause: Hydrolysis. The C2-Cl bond is extremely moisture-sensitive. Even trace water in hygroscopic solvents (like DMF or DMSO) or the use of aqueous bases (like NaOH or wet K2CO3) will rapidly hydrolyze the starting material to the unreactive 2,4-dione [1]. Solution:

  • Switch to rigorously anhydrous solvents (e.g., dry NMP, DMF, or acetonitrile stored over molecular sieves).

  • Replace inorganic carbonate bases with non-nucleophilic, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA).

  • Ensure your nucleophile (especially hygroscopic amines) is thoroughly dried via azeotropic distillation with toluene before use.

Q2: I am using a primary aliphatic amine. The reaction produces multiple spots on TLC, and NMR indicates a loss of the intact quinazolinone core. What happened? Root Cause: Ring-Opening / Amidine Cleavage. Strong, unhindered primary amines at elevated temperatures can attack the C4 carbonyl or over-react at the C2 position, leading to the opening of the pyrimidine ring [2]. Solution:

  • Lower the reaction temperature. If the SNAr is sluggish at room temperature, do not exceed 60–80 °C.

  • Modulate the solvent. Switching from a highly polar aprotic solvent (DMF) to a slightly less polar one (THF or 1,4-Dioxane) can attenuate the aggressiveness of the nucleophile.

  • Consider using a catalytic amount of NaI or KI (Finkelstein-type activation) to transiently form the more reactive 2-iodoquinazolinone, allowing the substitution to proceed at milder temperatures.

Q3: I am trying to couple an amino-alcohol. I'm getting a mixture of N-alkylation and O-alkylation products. How do I control chemoselectivity? Root Cause: Competing nucleophiles and Hard/Soft Acid-Base mismatch. The C2 position of the quinazolinone is relatively "hard." Solution: To favor N-alkylation (amine attack), run the reaction at lower temperatures using a weak base like DIPEA, which will not deprotonate the alcohol. To favor O-alkylation (ether formation), you must pre-form the alkoxide using a strong base (like NaH or KOtBu) in a strictly anhydrous environment, which often requires temporary Boc-protection of the amine moiety to prevent cross-reactivity [3].

Optimization Matrix: Condition Selection

Condition ProfileSolventBaseTemperaturePrimary Side Reaction RiskExpected Yield
A (Sub-optimal) Wet DMFK2CO3100 °CHydrolysis (High)< 30%
B (Standard) Dry DMFDIPEA (2.0 eq)80 °CRing-Opening (Low)70–85%
C (Mild/Optimized) Dry THFDIPEA + NaI (cat.)65 °CNone (Very Low)> 90%

Standard Operating Procedure: Moisture-Free SNAr Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the integrity of the anhydrous environment before committing to the full reaction time.

Materials Required:

  • 2-Chloroquinazolin-4(3H)-one (1.0 equiv)

  • Amine Nucleophile (1.2 - 1.5 equiv)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous THF or DMF (Sure/Seal™ bottle)

  • Flame-dried glassware and Argon/Nitrogen line

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times.

  • Electrophile Solvation: Add 2-chloroquinazolin-4(3H)-one (1.0 equiv) to the flask. Add anhydrous THF (0.2 M concentration) via syringe. Stir until a uniform suspension or solution is achieved.

  • Base Addition: Inject anhydrous DIPEA (2.0 equiv) dropwise.

  • Nucleophile Introduction: Dissolve the amine nucleophile (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C to prevent exothermic degradation.

  • Thermal Activation & Validation: Warm the reaction to 65 °C.

    • Self-Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The absence of the [M+H]+ = 163 m/z peak (quinazoline-2,4-dione) validates that your anhydrous conditions were successfully maintained.

  • Completion: Stir at 65 °C for 4–12 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Reaction Pathway Visualization

SNAr_Pathways Start 2-Chloroquinazolin-4(3H)-one (Electrophile) Complex Meisenheimer-type Intermediate Start->Complex SNAr Attack (Anhydrous, Base) Hydrolysis Quinazoline-2,4-dione (Hydrolysis Byproduct) Start->Hydrolysis Trace H2O / OH- (Side Reaction) Nuc Nucleophile (e.g., 1°/2° Amine) Nuc->Complex Product 2-Substituted Quinazolin-4-one (Desired Product) Complex->Product Cl- Elimination RingOpen Acyclic Amidine (Ring-Opening Byproduct) Complex->RingOpen Excess Heat / Strong Base (Dimroth/Cleavage)

SNAr pathways of 2-chloroquinazolinones highlighting desired substitution vs. side reactions.

References

  • Synthesis of quinazolinones and quinazolines. Tetrahedron, 2005. URL:[Link]

  • Heterocyclic Chemistry, 5th Edition. John Wiley & Sons, 2010. URL:[Link]

  • Biological Activity of Quinazolinones. IntechOpen, 2020. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one Solubility in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing solubility and stability bottlenecks with 2-chloro-3-(2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing solubility and stability bottlenecks with 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS: 892-15-9).

Because this compound features a highly reactive electrophilic center and a rigid crystalline lattice, standard dissolution protocols often fail. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to help you establish a self-validating workflow for your assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one so difficult to dissolve in DMSO? A1: The difficulty stems from its thermodynamic properties. The planar quinazolinone core promotes strong intermolecular


 stacking, which, combined with the orthogonal 2-methylphenyl ring, creates a highly rigid and stable crystalline lattice. Overcoming this high lattice energy in early drug discovery is a notorious challenge, even in strong aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

Q2: My DMSO stock solution was initially clear but turned cloudy with a precipitate after a few days. What happened? A2: This is a chemical stability failure, not a simple solubility issue. The 2-chloro position on the quinazolinone ring is highly electrophilic and susceptible to nucleophilic attack[2]. DMSO is extremely hygroscopic; if the solvent absorbs atmospheric moisture from repeated opening, the trace water acts as a nucleophile. This leads to the rapid hydrolysis of the 2-chloro group, converting the compound into 3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione. This dione degradation product is significantly less soluble and precipitates out of solution[3].

Q3: Can I use heat to force the dissolution of the compound? A3: Routine heating (e.g., 37°C to 50°C) is often used to overcome kinetic solubility barriers[4]. However, for 2-chloroquinazolin-4(3H)-ones, heating in the presence of trace moisture exponentially accelerates the aforementioned hydrolysis reaction. If heat must be applied, it must be strictly controlled (maximum 37°C for 5-10 minutes) and performed exclusively in fresh, anhydrous DMSO[4].

Part 2: Quantitative Data Summaries

Understanding the physicochemical parameters of your compound is the first step in predicting its solvation behavior.

PropertyValue / DescriptionImpact on Solvation & Handling
Molecular Weight 270.71 g/mol Moderate size; falls within standard Lipinski parameters.
LogP (Estimated) ~3.5 - 4.0High lipophilicity; favors organic solvents but severely limits aqueous solubility.
Reactive Center C2-Position (Chlorine)High risk of nucleophilic substitution/hydrolysis in wet DMSO.
Target Stock Conc. 10 mMRequires strictly anhydrous DMSO and kinetic assistance (sonication).
Storage Conditions -20°C to -80°C (Argon purged)Essential to prevent moisture ingress, degradation, and freeze-thaw precipitation.

Part 3: Diagnostic Workflow

Use the following decision tree to troubleshoot incomplete dissolution or delayed precipitation in your DMSO stocks.

G Start Prepare DMSO Stock VisCheck Visual Inspection Start->VisCheck Clear Solution is Clear VisCheck->Clear Cloudy Particulates / Cloudy VisCheck->Cloudy LCMS LC-MS QC (Check 2-Cl Integrity) Clear->LCMS DMSOQC Check DMSO Quality Cloudy->DMSOQC Success Proceed to Assay LCMS->Success Intact Mass Hydrolysis Hydrolysis Detected (Quinazoline-2,4-dione) LCMS->Hydrolysis +18 Da Shift NewDMSO Re-prep with Anhydrous DMSO Hydrolysis->NewDMSO Water contamination Fresh Fresh & Anhydrous DMSOQC->Fresh Wet Old / Hygroscopic DMSOQC->Wet Sonicate Gentle Sonication (25°C) Fresh->Sonicate Wet->NewDMSO Sonicate->Clear Dissolved Dilute Lower Target Conc. / Add Co-solvent Sonicate->Dilute Still Solid NewDMSO->VisCheck Dilute->VisCheck

Diagnostic workflow for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one solubility in DMSO.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every dissolution attempt must include built-in validation steps to confirm that the compound has dissolved without degrading.

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution
  • Reagent Verification: Use only newly unsealed, anhydrous DMSO (≥99.9% purity, water ≤0.005%). Do not use bottles that have been stored open on the benchtop.

  • Gravimetric Addition: Accurately weigh exactly 2.71 mg of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one powder into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of the anhydrous DMSO to the vial.

  • Kinetic Agitation: Vortex the vial vigorously for 2 minutes. Follow with water-bath sonication at 25°C for 10 minutes. Crucial: Do not allow the sonicator bath to exceed 30°C to prevent thermal degradation.

  • Visual & Analytical QC: Inspect the vial against a light source to confirm the absence of particulates. Remove a 1 µL aliquot and dilute in acetonitrile for immediate LC-MS analysis. Confirm the exact mass (

    
    ) and ensure there is no 
    
    
    
    mass shift, which would indicate hydrolysis to the dione (
    
    
    ).
  • Aliquoting and Storage: Purge the vial headspace with dry Argon or Nitrogen gas to displace atmospheric moisture. Aliquot into single-use tubes and store immediately at -80°C.

Protocol B: Kinetic Solubility Testing via Solvent Shift

When transitioning from your DMSO stock to an aqueous assay, kinetic solubility testing evaluates the precipitation threshold of the compound[5].

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO as validated in Protocol A.

  • Solvent Shift: Aliquot 10 µL of the DMSO stock into 990 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a 100 µM final concentration (1% DMSO final).

  • Incubation: Incubate the solution at 37°C for 2 hours (or the duration of your intended biological assay).

  • Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitated compound.

  • Quantification: Carefully extract the supernatant and quantify the remaining soluble concentration via HPLC-UV against a known standard curve to determine your kinetic solubility limit.

References

  • Tetko IV, et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." PubMed / National Institutes of Health. Available at: [Link]

  • "Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process." PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Optimizing temperature and pressure for quinazolinone chlorination reactions

Quinazolinone Chlorination: Temperature & Pressure Optimization Guide Welcome to the Technical Support Center for Quinazolinone Chlorination. The conversion of 4-quinazolinones to 4-chloroquinazolines using phosphorus ox...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazolinone Chlorination: Temperature & Pressure Optimization Guide

Welcome to the Technical Support Center for Quinazolinone Chlorination. The conversion of 4-quinazolinones to 4-chloroquinazolines using phosphorus oxychloride (POCl₃) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) such as Gefitinib, Larotinib, and Ziresovir[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for managing temperature and pressure to ensure high-yield, scalable reactions.

Section 1: Mechanistic Insights & The Causality of Temperature Control

The chlorination of quinazolinones is not a single-step concerted reaction. It is a two-stage process with distinct thermal requirements[3]:

  • Phosphorylation (Fast, Exothermic): The quinazolinone oxygen attacks POCl₃ to form an O-phosphorylated intermediate. This occurs rapidly at temperatures below 25 °C.

  • Chloride Substitution (Slow, Endothermic): The chloride ion (Cl⁻) displaces the phosphate leaving group to yield the 4-chloroquinazoline. This step requires significant activation energy (heating to 70–90 °C).

Failure to separate these two stages thermally is the primary cause of stalling reactions and dimer impurities.

Pathway QOH Quinazolinone (QOH) Int O-Phosphorylated Intermediate QOH->Int Fast Phosphorylation Dimer (N)-Dimer Impurity (Side Product) QOH->Dimer Reacts with Int (Poor Mixing) POCl3 POCl3 + Base (< 25 °C) POCl3->Int Product 4-Chloroquinazoline (Product) Int->Product Slow Substitution Int->Dimer Heat Heat (70-90 °C) Cl- Attack Heat->Product

Figure 1: Mechanistic pathway of quinazolinone chlorination and dimer impurity formation.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at the intermediate stage. How do I optimize the temperature profile? A: Stalling occurs when the reaction is kept at room temperature. The phosphorylation step completes at 20 °C, but the subsequent chloride attack requires elevated temperatures[3]. To optimize, ensure a strict two-stage temperature profile: maintain the vessel at < 25 °C during the POCl₃ addition to control the exotherm, then ramp the temperature to 70–90 °C (or reflux, depending on the solvent like toluene or chlorobenzene) for 2–9 hours to drive the substitution[1][3].

Q2: I am seeing a significant amount of (N)-dimer impurity. How can I prevent this? A: The (N)-dimer forms when unreacted quinazolinone (QOH) acts as a nucleophile and attacks the highly reactive O-phosphorylated intermediate[3]. This typically happens if POCl₃ is added slowly to a hot QOH solution. Solution: Implement a "hot inverse addition" protocol. Slowly add a slurry of your quinazolinone into an excess of POCl₃ and base pre-heated to 75–95 °C. This ensures POCl₃ is always in vast excess, immediately phosphorylating any introduced QOH and leaving no unreacted QOH available to form the dimer[3].

Q3: How does continuous flow and pressure optimization improve this reaction? A: Batch scale-up of POCl₃ chlorination is hazardous due to rapid gas evolution (HCl) and poor heat dissipation. Continuous flow reactors, specifically agitated tube reactors, resolve this[2]. By applying system back-pressure (e.g., 5–10 bar), you can superheat the solvent (heating it above its atmospheric boiling point) while keeping it in the liquid phase. This drastically accelerates the reaction kinetics, reducing the required residence time from 5–9 hours in batch[1] to just 10 minutes in flow, while achieving >92% yield[2].

Flow ResA Quinazolinone Solution Mixer T-Mixer (High Mass Transfer) ResA->Mixer ResB POCl3 / DIPEA ResB->Mixer Reactor Agitated Tube Reactor (10 min, 90 °C, Pressurized) Mixer->Reactor Homogeneous Flow Quench In-line Quench (Ice Water) Reactor->Quench Complete Conversion Out 4-Chloroquinazoline (>92% Yield) Quench->Out

Figure 2: Continuous flow setup for quinazolinone chlorination using an agitated tube reactor.

Q4: Which base should I use, and is it always necessary? A: The choice of base dictates the reaction's cleanliness. Diisopropylethylamine (DIPEA) is the industry standard because its steric hindrance prevents it from acting as a competing nucleophile[1][3]. Triethylamine (Et₃N) can be used but often decreases the yield and increases side reactions[1]. While a base is not strictly necessary if a large excess of POCl₃ (e.g., >3.0 equivalents) is used as both reagent and solvent, adding 1.0 equivalent of DIPEA neutralizes the generated HCl, preventing the degradation of acid-sensitive functional groups on your substrate[1].

Section 3: Quantitative Data Summary

The following table summarizes the impact of temperature and reactor type on the yield of 4-chloroquinazoline intermediates (data synthesized from Ziresovir and Gefitinib intermediate optimizations)[1][2].

Reaction ModeTemperature ProfileReagents / BaseResidence / Reaction TimeIsolated YieldImpurity Profile
Batch (Standard) 30 °C (Isothermal)POCl₃ (3 eq) / DIPEA6 hours~83.1%High unreacted intermediate
Batch (Optimized) 20 °C then 80 °CPOCl₃ (3 eq) / DIPEA5–6 hours96.5%Clean conversion (>99.5%)
Batch (Inverse) 80 °C (Hot Addition)POCl₃ (Excess) / DIPEA4 hours>95.0%Dimer minimized (<0.5%)
Continuous Flow 90 °C (Pressurized)POCl₃ (2.5 eq) / DIPEA10 minutes92.7%Highly pure, scalable

Section 4: Standard Operating Protocols (SOPs)

Protocol A: Optimized Batch Chlorination (Hot Inverse Addition)

Self-Validating Mechanism: This protocol uses inverse addition to ensure POCl₃ is always in excess, mathematically eliminating the stoichiometry required for dimer formation.

  • Preparation: Equip a dry, multi-neck round-bottom flask with a reflux condenser, internal temperature probe, and an inert gas (N₂) inlet.

  • Reagent Loading: Add POCl₃ (3.0–5.0 equiv) and DIPEA (1.0 equiv) to the flask. Heat the mixture to 80 °C under constant stirring.

  • Substrate Addition: Prepare a slurry of the quinazolinone starting material in a minimal amount of nonprotic solvent (e.g., anhydrous toluene or chlorobenzene).

  • Inverse Addition: Using an addition funnel, add the quinazolinone slurry dropwise to the hot POCl₃ mixture over 30–45 minutes. Maintain the internal temperature between 75–85 °C.

  • Reaction Maturation: Once addition is complete, maintain heating at 80 °C for 2–4 hours. Monitor via HPLC or TLC (quench aliquots in cold pyrrolidine/acetonitrile to form the stable pyrrolidine adduct for accurate reading)[3].

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly pour the mixture into a vigorously stirred volume of cold water (5 volumes relative to the reaction mass) to precipitate the product and hydrolyze excess POCl₃. Caution: Highly exothermic.

  • Isolation: Filter the precipitated 4-chloroquinazoline, wash with cold water, and dry under a vacuum.

Protocol B: Continuous Flow Chlorination (Agitated Tube Reactor)

Self-Validating Mechanism: By restricting the reaction volume to a pressurized micro-environment, heat transfer is instantaneous, and the generation of HCl gas is kept in solution, driving the reaction forward without safety hazards.

  • System Priming: Flush the continuous flow system (T-mixer and agitated tube reactor) with anhydrous toluene to ensure a moisture-free environment. Set the system back-pressure regulator to 5 bar.

  • Feed Preparation:

    • Feed A: Dissolve the quinazolinone in anhydrous toluene.

    • Feed B: Prepare a solution of POCl₃ (2.5 equiv) and DIPEA (1.2 equiv) in toluene.

  • Reactor Heating: Preheat the agitated tube reactor zone to 90 °C.

  • Flow Initiation: Pump Feed A and Feed B into the T-mixer at flow rates calibrated to achieve a total residence time of 10 minutes in the reactor zone[2].

  • In-line Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) pre-filled with ice water (0–5 °C) to immediately quench the unreacted POCl₃.

  • Phase Separation: Route the quenched biphasic mixture to an in-line liquid-liquid separator. Collect the organic (toluene) phase containing the highly pure 4-chloroquinazoline.

References

1.[1] You, C., et al. "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection." ACS Omega, 2025. 2.[2] Zhang, H., et al. "Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib." Organic Process Research & Development, 2024. 3.[3] Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 2011.

Sources

Troubleshooting

Technical Support Center: Controlling Moisture Sensitivity in 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one Storage

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are well aware that the 2-chloroquinazolinone scaffold is a highly privileged intermediate, particularly in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are well aware that the 2-chloroquinazolinone scaffold is a highly privileged intermediate, particularly in the synthesis of bioactive heterocycles and pharmaceutical agents[1]. However, 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one features a highly reactive imidoyl chloride motif (–N=C(Cl)–N–). This functional group is notoriously susceptible to nucleophilic attack by ambient moisture, leading to rapid hydrolysis into the corresponding quinazoline-2,4-dione (or its 2-hydroxy tautomer).

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the integrity of your compound from receipt to reaction.

Mechanistic Insight: The Causality of Degradation

Why is this specific compound so unstable on the benchtop? The electrophilicity of the C2 carbon is amplified by the adjacent nitrogen atoms and the electron-withdrawing chlorine atom. When exposed to atmospheric water, the imidoyl chloride undergoes a rapid nucleophilic addition-elimination reaction. As documented in[2], these compounds react readily with water, making isolation and long-term storage challenging without rigorous anhydrous conditions. The irreversible elimination of HCl drives the equilibrium entirely toward the degraded dione product.

HydrolysisMechanism A 2-Chloro-3-(2-methylphenyl) quinazolin-4(3H)-one (Imidoyl Chloride) B Nucleophilic Attack by H2O A->B Ambient moisture C Tetrahedral Intermediate (C-OH, C-Cl) B->C D Elimination of HCl C->D E 2-Hydroxy Tautomer / Quinazoline-2,4-dione (Degraded Product) D->E Irreversible

Mechanistic pathway of 2-chloroquinazolinone hydrolysis upon moisture exposure.

Troubleshooting & FAQs

Q1: What are the optimal long-term storage conditions for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one? A: For long-term storage (>1 week), the compound must be kept in a tightly sealed amber glass vial under an inert atmosphere. Argon is preferred over nitrogen due to its higher density, which helps blanket the solid. The vial should be placed inside a secondary container (like a desiccator cabinet or a sealed Mylar bag with indicating Drierite) and stored at -20°C. Imidoyl chlorides are generally [3], making strict environmental control non-negotiable.

Q2: How can I definitively tell if my batch has degraded before starting a critical coupling reaction? A: Never rely on visual inspection, as both the intact chloride and the hydrolyzed dione are off-white solids. We recommend a multi-modal analytical approach using FT-IR and LC-MS. The hydrolysis replaces the highly polarizable C–Cl bond with a C=O (or C–OH) group, drastically altering the spectroscopic and chromatographic profile.

Table 1: Quantitative Analytical Markers: Intact vs. Hydrolyzed Compound

Analytical TechniqueIntact 2-ChloroquinazolinoneHydrolyzed Dione (Degraded)
FT-IR Spectroscopy Sharp C=N stretch (~1650–1689 cm⁻¹)[2]Broad O-H/N-H stretch (~3200 cm⁻¹), strong C=O (~1660, 1710 cm⁻¹)
HPLC (C18, Reverse Phase) Longer retention time (highly lipophilic)Shorter retention time (increased polarity)
Physical State Moisture-sensitive powderStable crystalline solid (higher melting point)
Solubility Soluble in anhydrous DCM, ToluenePoorly soluble in DCM; soluble in DMSO, DMF

Q3: I suspect my batch has partially hydrolyzed (e.g., 85% purity). Can it be salvaged? A: Yes. Because the degradation product is simply the oxidized quinazoline-2,4-dione, you can push the equilibrium back to the imidoyl chloride using a chlorinating agent. A standard protocol involves refluxing the degraded batch in neat phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack type chlorination), followed by rigorous removal of the reagent under high vacuum. See Protocol 2 below.

Q4: What is the best way to handle this material for daily use without introducing moisture? A: Repeatedly opening a cold vial on the benchtop causes immediate condensation of atmospheric moisture onto the cold solid. You must allow the sealed vial to equilibrate to room temperature in a desiccator before opening. Ideally, all weighing and transferring should be performed inside a glovebox.

StorageWorkflow Start Receipt of Compound Check Quality Control (IR/LC-MS) Start->Check Decision Purity > 98%? Check->Decision Purify Re-chlorination (POCl3) Protocol 2 Decision->Purify No (Hydrolyzed) Glovebox Transfer to Glovebox (Ar/N2 atmosphere) Decision->Glovebox Yes (Intact) Purify->Check Aliquot Aliquot into Amber Vials with PTFE Septa Glovebox->Aliquot Store Store at -20°C over Desiccant Aliquot->Store

Workflow for the quality control, handling, and storage of moisture-sensitive imidoyl chlorides.

Experimental Protocols
Protocol 1: Glovebox Aliquoting and Storage System
  • Causality: Minimizing the surface area exposed to ambient air prevents the initiation of the hydrolysis cascade. Aliquoting prevents the entire batch from being compromised during routine sampling.

  • Self-Validating System: The inclusion of indicating molecular sieves in the secondary containment provides immediate visual feedback. If the indicator remains blue, the micro-environment is dry; if it turns pink, the system's seal has failed, and the compound must be re-analyzed.

Step-by-Step Methodology:

  • Equilibration: Transfer the sealed bulk bottle of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one to the antechamber of a nitrogen or argon-filled glovebox.

  • Purge: Perform three vacuum/purge cycles in the antechamber to remove ambient oxygen and moisture.

  • Aliquot: Inside the glovebox, dispense the required mass into pre-dried (oven-baked at 120°C for 4 hours) 2-dram amber glass vials.

  • Seal: Cap the vials with PTFE-lined silicone septa caps. Wrap the caps tightly with PTFE tape to prevent gas exchange.

  • Secondary Containment: Place the vials into a vacuum-sealable bag containing a packet of activated 4Å indicating molecular sieves.

  • Storage: Remove from the glovebox and store immediately in a dedicated -20°C freezer.

Protocol 2: Re-chlorination of Hydrolyzed 2-Chloroquinazolinone
  • Causality: POCl₃ acts as both the solvent and the electrophile. The catalytic DMF forms a Vilsmeier-Haack intermediate, which activates the C=O oxygen of the degraded dione, facilitating its displacement by chloride ions to regenerate the C–Cl bond.

  • Self-Validating System: The complete dissolution of the off-white, insoluble dione suspension into a clear/yellowish solution in boiling POCl₃ visually confirms the conversion back to the highly soluble imidoyl chloride.

Step-by-Step Methodology:

  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1.0 g of the partially hydrolyzed compound.

  • Reagent Addition: Add 10 mL of anhydrous POCl₃ and 1–2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 105°C) under an argon atmosphere for 3–4 hours. Monitor the reaction visually; the solid will dissolve as the reaction progresses.

  • Concentration: Cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a cold trap and an acid scrubber.

  • Azeotropic Drying: Co-evaporate the resulting residue with anhydrous toluene (2 x 10 mL) to remove trace POCl₃ and HCl byproducts.

  • Isolation: Triturate the residue with anhydrous hexane or diethyl ether, filter under a stream of argon, and dry under high vacuum to afford the pure 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

References
  • Imidoyl chloride - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Product Subclass 3: Imidoyl (Imino) Halides. Thieme E-Books. Available at:[Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

Introduction: The Imperative of Structural Verification in Quinazolinone Chemistry Quinazolinone derivatives represent a cornerstone in medicinal chemistry, lauded for their extensive range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Quinazolinone Chemistry

Quinazolinone derivatives represent a cornerstone in medicinal chemistry, lauded for their extensive range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The specific compound, 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one, is a key intermediate in the synthesis of more complex, biologically active molecules. Its precise structure dictates its reactivity and, ultimately, the success of subsequent synthetic steps. Therefore, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for advancing drug discovery and development programs.

Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and informative method for determining the detailed molecular structure of organic compounds in solution.[3] This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one, explains the rationale behind the experimental setup, and compares the technique with other key analytical methods.

Predicting the ¹H NMR Spectrum: A Structural Deep Dive

The structure of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one contains several distinct proton environments, each of which will give rise to a unique signal in the ¹H NMR spectrum. Understanding these environments allows us to predict the chemical shift (δ), integration, and multiplicity (splitting pattern) for each proton.[4][5]

Diagram 1: Annotated Structure of the Target Molecule

Caption: Labeled structure of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

Based on this structure and data from analogous compounds, we can predict the following signals:[6][7]

  • Quinazolinone Aromatic Protons (H5, H6, H7, H8): These four protons reside on the fused benzene ring. They typically appear in the downfield region of the spectrum (δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the heterocyclic system and the anisotropic effect of the carbonyl group.

    • H5: This proton is adjacent to the carbonyl group, making it the most deshielded of the four. It will be split by H6 (ortho-coupling, J ≈ 7-9 Hz) and potentially by H7 (meta-coupling, J ≈ 1-3 Hz). It is expected to appear as a doublet of doublets (dd) around δ 8.2-8.4 ppm .

    • H8: This proton is adjacent to the ring nitrogen and will be split only by H7 (ortho-coupling). It is expected to appear as a doublet (d) around δ 7.6-7.8 ppm .

    • H6 & H7: These protons are in the middle of the aromatic system. Each will be split by two ortho-neighbors, appearing as complex multiplets, often resembling triplets of doublets (td) or simply triplets (t). They are expected in the range of δ 7.5-7.9 ppm .

  • 2-Methylphenyl Aromatic Protons (H3', H4', H5', H6'): These four protons on the N-substituted phenyl ring will appear in the aromatic region, generally between δ 7.2-7.6 ppm . The presence of the ortho-methyl group breaks the symmetry. Due to potential rotational hindrance (atropisomerism), these signals could be broad or more complex, but a first-order prediction would be four distinct signals.[8]

    • One would expect two signals integrating to 1H each appearing as doublets or multiplets, and two signals integrating to 1H each appearing as triplets or multiplets. The exact assignment requires more advanced 2D NMR techniques (like COSY and NOESY), but their presence in this region is certain.

  • Methyl Protons (-CH₃): This group is attached to an aromatic ring and has no adjacent protons, so it will appear as a sharp singlet (s). Its chemical shift is expected in the upfield region, characteristic of aryl methyl groups, around δ 2.1-2.3 ppm .

Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one
Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 8.30dd1HH5
~ 7.85m (td)1HH7
~ 7.70d1HH8
~ 7.60m (td)1HH6
~ 7.2-7.6m4HH3', H4', H5', H6'
~ 2.20s3H-CH₃

Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration.

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum, with explanations for each critical choice.

Methodology
  • Sample Preparation (The Foundation):

    • Causality: The choice of solvent and sample concentration is critical. The solvent must dissolve the analyte without reacting with it, and its own NMR signals should not obscure important regions of the analyte's spectrum.[9]

    • Protocol:

      • Weigh approximately 10-15 mg of the purified 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.[10]

      • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with lower solubility.[11]

      • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).[12]

      • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[9]

      • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition (The Execution):

    • Causality: High-field spectrometers provide better signal dispersion and resolution, which is crucial for separating the complex, overlapping multiplets in the aromatic region of this molecule. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-defined peaks.[13]

    • Protocol:

      • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

      • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

      • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

      • Process the resulting Free Induction Decay (FID) with a Fourier transform.

      • Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

      • Integrate the signals to determine the relative number of protons corresponding to each peak.

Comparative Analysis: ¹H NMR in the Broader Analytical Context

While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization relies on a multi-technique approach. Each method provides a different piece of the structural puzzle.[15]

Diagram 2: Integrated Workflow for Structural Elucidation

G cluster_workflow Comprehensive Analytical Workflow cluster_data Sample Purified Sample H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data Integrate All Spectroscopic Data H_NMR->Data C_NMR->Data MS->Data FTIR->Data Structure Confirmed Structure of 2-chloro-3-(2-methylphenyl) quinazolin-4(3H)-one Data->Structure

Caption: A typical workflow for the complete structural confirmation of a novel compound.

Head-to-Head Comparison
  • ¹³C NMR Spectroscopy:

    • Provides: Information on the carbon skeleton. It reveals the number of chemically non-equivalent carbon atoms. For our target molecule, we would expect to see signals for all 15 unique carbons.

    • Complements ¹H NMR by: Confirming the carbon framework predicted by the proton data. For example, the carbonyl carbon (C4) would appear far downfield (~160-170 ppm), and the methyl carbon would be far upfield (~20 ppm).[14]

  • Mass Spectrometry (MS):

    • Provides: The precise molecular weight and, with high-resolution instruments, the elemental composition.[16] The fragmentation pattern can also offer clues about the molecule's structure. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing two molecular ion peaks (M+ and M+2) with a characteristic intensity ratio.

    • Complements ¹H NMR by: Confirming the molecular formula that the ¹H NMR integration suggests.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Provides: Information about the functional groups present.[15]

    • Complements ¹H NMR by: Quickly confirming key structural motifs. For this molecule, strong absorption bands would be expected for the amide carbonyl (C=O) stretch (~1680 cm⁻¹), the C=N imine stretch (~1610 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹).[7]

References

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, H. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Royal Society of Chemistry. Retrieved from [Link]

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E.-S. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • LCGC International. (2020, December 19). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]

  • Ajani, O. O., Audu, O. Y., Germann, M. W., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(2'chloro-3'-hydroxyphenyl)-4(3 h)-quinazolinone. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Semantic Scholar. (2021, April 12). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of quinazolinone, quinazoline and of the studied compounds. Retrieved from [Link]

  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Frontiers. (2018, August 17). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

Sources

Comparative

Decoding Molecular Fingerprints: A Comparative Guide to Interpreting FTIR Characteristic Peaks of 2-Chloro and Carbonyl Groups in Quinazolinones

For Immediate Release A Deep Dive into the Vibrational Spectroscopy of a Privileged Scaffold in Medicinal Chemistry [City, State] – March 10, 2026 – In the landscape of drug discovery and development, quinazolinone-based...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Vibrational Spectroscopy of a Privileged Scaffold in Medicinal Chemistry

[City, State] – March 10, 2026 – In the landscape of drug discovery and development, quinazolinone-based compounds stand out as a "privileged scaffold" due to their wide range of biological activities. For researchers and scientists working with these molecules, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and confirmation. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the characteristic FTIR peaks of two crucial functional groups in substituted quinazolinones: the 2-chloro and carbonyl groups. We will move beyond simple peak identification to explore the underlying factors that influence their vibrational frequencies, offering field-proven insights to enhance your spectral interpretation.

The Quinazolinone Core and the Significance of its Substituents

The 4(3H)-quinazolinone core is a heterocyclic system of paramount importance in medicinal chemistry. The substituents at various positions, particularly at the 2 and 3 positions, are key to modulating the pharmacological profile of these compounds. The introduction of a chloro group at the 2-position and the inherent carbonyl group at the 4-position create distinct vibrational signatures that are sensitive to the overall electronic environment of the molecule. Understanding these signatures is not merely an academic exercise; it is fundamental to confirming the successful synthesis of novel derivatives and ensuring the structural integrity of potential drug candidates.

The Carbonyl (C=O) Stretch: A Window into the Molecular Environment

The carbonyl group stretch is one of the most intense and recognizable absorption bands in an FTIR spectrum, typically appearing in the region of 1650-1850 cm⁻¹[1]. In the context of 4(3H)-quinazolinones, the C=O (amide) stretch is a strong indicator of the core structure. For the parent 4(3H)-quinazolinone, this peak is observed around 1681 cm⁻¹[2]. However, this position is not static and can be influenced by a variety of factors.

Factors Influencing the Carbonyl Peak Position:
  • Electronic Effects of Substituents: The electronic nature of substituents on the quinazolinone ring plays a significant role in the position of the C=O stretching frequency. Electron-donating groups (EDGs) tend to increase the single-bond character of the carbonyl group through resonance, thereby lowering the vibrational frequency (a shift to a lower wavenumber)[3]. Conversely, electron-withdrawing groups (EWGs) will increase the double-bond character, leading to a higher vibrational frequency (a shift to a higher wavenumber)[3][4].

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can significantly lower the carbonyl stretching frequency. This is a crucial consideration when preparing samples for FTIR analysis. Spectra of the same compound in a non-polar solvent may show the C=O peak at a higher wavenumber compared to a solid-state (KBr pellet or ATR) measurement.

  • Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring, as is the case in quinazolinones, generally lowers the stretching frequency compared to a simple aliphatic ketone[5][6]. This is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond[4].

The following table provides a comparative overview of reported carbonyl stretching frequencies in various substituted quinazolinones, illustrating the impact of different substitution patterns.

Compound/SubstituentCarbonyl (C=O) Peak (cm⁻¹)Reference
4(3H)-Quinazolinone~1681[2]
2,3-disubstituted quinazolin-4(3H)-one1678[7]
2-methyl-3-substituted-quinazolin-4(3H)-one1688[8]
2-(2-oxo-2-(5-oxo-3-phenyl-2H-pyrazol-1(5H)-yl) ethyl thio)-3-phenyl quinazolin-4(3H)-one1690, 1641[7]

The 2-Chloro (C-Cl) Group: A More Subtle Signature

The carbon-chlorine (C-Cl) stretching vibration is generally found in the fingerprint region of the FTIR spectrum, which is often complex and can contain many overlapping peaks. For alkyl halides, the C-Cl stretch typically appears in the range of 850-550 cm⁻¹[9][10]. In aromatic systems, this range can be slightly different. The calculated vibrational frequency for a C-Cl bond is approximately 972.4 cm⁻¹[11].

Interpreting the C-Cl peak in 2-chloro-quinazolinones requires careful consideration of the surrounding spectral features. Its intensity is generally medium to strong, but it can be obscured by other vibrations in the fingerprint region, such as C-H out-of-plane bending vibrations of the aromatic rings (typically in the 900-675 cm⁻¹ range)[12].

Challenges and Strategies for Identification:
  • Overlap with Aromatic C-H Bending: The primary challenge in identifying the C-Cl stretch is its potential overlap with the strong C-H "oop" (out-of-plane) bending bands of the aromatic rings[12].

  • Comparative Analysis: The most effective strategy for confirming the presence of a C-Cl bond is through comparative analysis. By comparing the spectrum of the 2-chloro-quinazolinone derivative with that of its non-chlorinated precursor, the appearance of a new band in the expected C-Cl stretching region can be confidently assigned.

  • Isotopic Substitution: While not a routine technique, isotopic labeling with ³⁷Cl can provide definitive proof. The heavier isotope will cause a predictable shift to a lower wavenumber for the C-Cl stretching vibration.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain reliable and reproducible data, a standardized experimental protocol is essential.

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid quinazolinone sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition would involve 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

The following diagram illustrates the general workflow for the analysis of a 2-chloro-quinazolinone derivative.

FTIR_Workflow cluster_synthesis Synthesis cluster_ftir FTIR Analysis cluster_interpretation Spectral Interpretation Start Synthesize 2-Chloro-Quinazolinone Derivative Acquire_Target Acquire FTIR Spectrum of 2-Chloro Derivative Start->Acquire_Target Precursor Prepare Non-Chlorinated Precursor Acquire_Precursor Acquire FTIR Spectrum of Precursor Precursor->Acquire_Precursor Identify_CO Identify Carbonyl (C=O) Peak (~1680 cm⁻¹) Acquire_Target->Identify_CO Compare_Spectra Compare Spectra Acquire_Target->Compare_Spectra Acquire_Precursor->Compare_Spectra Confirm Confirm Structure Identify_CO->Confirm Identify_CCl Identify C-Cl Peak (e.g., ~750-850 cm⁻¹) Compare_Spectra->Identify_CCl Identify_CCl->Confirm

Caption: Workflow for FTIR analysis of 2-chloro-quinazolinones.

Conclusion: A Synergistic Approach to Spectral Interpretation

The accurate interpretation of FTIR spectra for 2-chloro-substituted quinazolinones is a critical skill for researchers in drug development. It requires not only the knowledge of characteristic peak positions but also a deep understanding of the electronic and structural factors that can influence these vibrations. By focusing on the strong and sensitive carbonyl peak and employing a comparative approach to identify the more subtle carbon-chlorine stretch, scientists can confidently elucidate the structures of these important molecules. This guide provides the foundational knowledge and practical insights to empower researchers to decode the molecular fingerprints of their synthesized compounds with a high degree of scientific integrity.

References

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Nowak, M., Woliński, P., & Chylewska, A. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7869. [Link]

  • Unknown. Carbonyl - compounds - IR - spectroscopy. Unknown Source. [Link]

  • Ajani, O. O., Adekoya, J. A., & Ogunniran, K. O. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

  • Unknown. (2016). C-Cl Bond Vibrational Frequency Calculation. Scribd. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University. [Link]

  • Unknown. (2026). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. ResearchGate. [Link]

  • Di Lonardo, G., Fusina, L., & Nivellini, G. (2001). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 99(16), 1369-1375. [Link]

  • Ajani, O. O., Adekoya, J. A., & Ogunniran, K. O. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Wisconsin-Platteville. [Link]

  • Al-Obaydi, J., & Al-Rawi, J. M. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Applied Pharmaceutical Science, 2(6), 139-147. [Link]

  • Unknown. (n.d.). Sample preparation and factors affect IR bands. Unknown Source. [Link]

  • Unknown. (2018). Synthesis and Characterization of Ruthenium (II) Carbonyl Complexes of Quinazoline Derivatives and their Catalytic Activity. International Journal of Advanced Research in Science and Technology, 8(4), 258-265. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Northern Illinois University. [Link]

  • Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science and Technology, 11(1), 1-22. [Link]

  • Jacobs, B. D., et al. (2019). Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • Lopes, J. F., et al. (2016). Characteristic infrared intensities of carbonyl stretching vibrations. Journal of Molecular Structure, 1124, 131-140. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one is a substituted quinazolinone, a class of heterocyclic compounds of significant interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one is a substituted quinazolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Mass spectrometry is an indispensable tool for the structural characterization of such novel chemical entities.[4] Understanding the fragmentation patterns is crucial for confirming the molecular structure and identifying related substances. This guide will explore the expected fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5][6][7] The molecular ion (M+) peak is expected, though its intensity may be weak due to the molecule's susceptibility to fragmentation.

The proposed major fragmentation pathways for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one under EI-MS are depicted below and summarized in Table 1.

EI_Fragmentation M M+• m/z 270/272 F1 [M-Cl]+ m/z 235 M->F1 - •Cl F2 [M-C7H7]+ m/z 179/181 M->F2 - •C7H7 F3 [C7H7]+ m/z 91 M->F3 F5 [C8H4N2OCl]+ m/z 179/181 M->F5 - C7H7 F4 [M-Cl-CO]+ m/z 207 F1->F4 - CO F6 [C7H4N2O]+ m/z 144 F2->F6 - Cl

Figure 1: Predicted EI fragmentation of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

Table 1: Predicted Major Fragment Ions of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one in EI-MS

m/z (Proposed)Ion FormulaProposed Fragmentation Pathway
270/272[C15H11ClN2O]+•Molecular ion (M+•)
235[C15H11N2O]+Loss of a chlorine radical (•Cl) from the molecular ion.
179/181[C8H4ClN2O]+Cleavage of the N-C bond connecting the methylphenyl ring.
91[C7H7]+Formation of the tropylium ion from the 2-methylphenyl group.
207[C14H11N2O]+Loss of a carbonyl group (CO) from the [M-Cl]+ ion.
144[C8H4N2O]+Loss of a chlorine atom from the m/z 179/181 fragment.

The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments, with an intensity ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.[8][9] A prominent fragmentation pathway is expected to be the loss of the chlorine atom, leading to a stable ion at m/z 235. Another likely fragmentation is the cleavage of the bond between the quinazolinone nitrogen and the 2-methylphenyl group, resulting in fragments at m/z 179/181 and the highly stable tropylium ion at m/z 91.[10] Further fragmentation of the quinazolinone core could occur via a retro-Diels-Alder reaction, a common pathway for heterocyclic systems, though this may be less favored than the initial losses of the labile substituents.[11][12][13][14][15]

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[6][7][16][17] Structural information is obtained through tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID) of the selected precursor ion.

The proposed major fragmentation pathways for the [M+H]+ ion of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one are illustrated below and summarized in Table 2.

ESI_Fragmentation MH [M+H]+ m/z 271/273 F1 [M+H-HCl]+ m/z 235 MH->F1 - HCl F2 [M+H-C7H8]+ m/z 179/181 MH->F2 - C7H8 F3 [C7H8]+• m/z 92 MH->F3 F5 [C8H5N2OCl]+• m/z 179/181 MH->F5 - C7H8 F4 [M+H-HCl-CO]+ m/z 207 F1->F4 - CO

Figure 2: Predicted ESI-MS/MS fragmentation of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one.

Table 2: Predicted Major Fragment Ions of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one in ESI-MS/MS

m/z (Proposed)Ion FormulaProposed Fragmentation Pathway
271/273[C15H12ClN2O]+Protonated molecule ([M+H]+)
235[C15H11N2O]+Neutral loss of HCl from the protonated molecule.
179/181[C8H4ClN2O]+Loss of toluene (C7H8) from the protonated molecule.
92[C7H8]+•Formation of the toluene radical cation.
207[C14H11N2O]+Loss of a carbonyl group (CO) from the m/z 235 fragment.

In positive ion mode ESI-MS, the molecule is expected to readily protonate, likely on one of the nitrogen atoms of the quinazolinone ring, to form the [M+H]+ ion at m/z 271/273. Upon CID, a facile neutral loss of HCl is anticipated, yielding a fragment at m/z 235. Another probable fragmentation pathway involves the loss of neutral toluene (C7H8), resulting in an ion at m/z 179/181.

Comparison of EI and ESI Fragmentation

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular ion (M+•)Protonated molecule ([M+H]+)
Fragmentation Extensive, "hard" ionizationControlled, "soft" ionization with CID
Key Fragments Loss of •Cl, •C7H7Neutral loss of HCl, C7H8
Information Detailed structural fingerprintConfirmation of molecular weight and key substructures

Experimental Protocols

The following are generalized protocols for the analysis of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one by EI-MS and ESI-MS. Instrument parameters should be optimized for the specific mass spectrometer being used.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI_MS_Protocol cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis P1 Dissolve sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of ~1 mg/mL. I1 Introduce sample into the mass spectrometer via a direct insertion probe or GC inlet. P1->I1 I2 Set ion source temperature to 200-250 °C. I1->I2 I3 Set electron energy to 70 eV. I2->I3 I4 Scan a mass range of m/z 50-500. I3->I4 A1 Identify the molecular ion peak and its isotopic pattern. I4->A1 A2 Analyze the fragmentation pattern to elucidate the structure. A1->A2

Figure 3: Workflow for EI-MS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI_MS_Protocol cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis P1 Dissolve sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of ~1-10 µg/mL. I1 Infuse the sample directly into the ESI source or introduce via LC. P1->I1 I2 Set capillary voltage to 3-5 kV. I1->I2 I3 Set nebulizing gas pressure and drying gas flow and temperature to optimal values. I2->I3 I4 Acquire full scan MS to identify the [M+H]+ ion. I3->I4 I5 Perform MS/MS on the precursor ion (m/z 271/273) using varying collision energies. I4->I5 A1 Confirm the mass of the protonated molecule. I5->A1 A2 Analyze the product ion spectrum to identify key fragments and neutral losses. A1->A2

Figure 4: Workflow for ESI-MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one under both EI and ESI conditions. While the fragmentation patterns presented are based on established chemical principles and data from analogous structures, empirical data from the analysis of an authentic standard is essential for definitive structural confirmation. The proposed fragmentation pathways and experimental protocols herein should serve as a valuable resource for researchers working with this and related quinazolinone compounds.

References

  • An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • 2 Chloromethyl 3 2 Methylphenyl Quinazolin 4 3H One DataSheet MedChemExpress. Scribd. [Link]

  • Electrospray Ionization Mass Spectrometry. Wax Studios. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Doc Brown's Chemistry. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]

  • Retro-Diels–Alder reaction. Wikipedia. [Link]

  • Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. PubMed. [Link]

  • Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene. Doc Brown's Chemistry. [Link]

  • Retro diels alder reaction: Mechanism application. Chemistry Notes. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. [Link]

  • The Retro Diels-Alder Reaction as a Valuable Tool for The Synthesis of Heterocycles. Current Organic Chemistry. [Link]

  • (PDF) Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi‐collision energy mass spectrometry and computational chemistry strategy. ResearchGate. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. [Link]

Sources

Comparative

Strategic Reactivity Profiling: 2-Chloro vs. 2-Methylthio Quinazolinone Derivatives in Orthogonal Synthesis

As a Senior Application Scientist, selecting the correct functional handle is the most critical decision in designing a synthetic route for heterocyclic drug candidates. Quinazolin-4(3H)-ones are privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct functional handle is the most critical decision in designing a synthetic route for heterocyclic drug candidates. Quinazolin-4(3H)-ones are privileged pharmacophores in medicinal chemistry, and the C-2 position is a primary site for late-stage diversification.

When planning nucleophilic aromatic substitutions (SNAr) or transition-metal-catalyzed cross-couplings, researchers frequently debate between utilizing a 2-chloro or a 2-methylthio (-SMe) substituent. This guide objectively compares the mechanistic reactivity, stability, and experimental handling of these two derivatives, providing self-validating protocols to ensure reproducible library synthesis.

Mechanistic Reactivity Profiling

The fundamental difference between 2-chloro and 2-methylthio quinazolinones lies in their electronic influence on the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO).

The Electrophilic Powerhouse: 2-Chloroquinazolinones

The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which highly polarizes the C2–Cl bond and significantly lowers the LUMO of the quinazolinone core. This makes the C-2 position highly susceptible to nucleophilic attack. According to comparative structure-reactivity studies on heterocyclic electrophiles, 2-chloro derivatives exhibit rapid baseline reactivity in SNAr reactions with amines and thiols . Furthermore, the polarized C-Cl bond readily undergoes oxidative addition with Palladium(0), making it an excellent substrate for traditional Suzuki-Miyaura cross-couplings under basic conditions .

The Orthogonal Anchor: 2-Methylthioquinazolinones

In contrast, the sulfur atom in a 2-methylthio group has a weaker inductive effect and can donate electron density into the quinazolinone ring via resonance (+M effect). This raises the LUMO, rendering the C-2 position significantly less electrophilic. Consequently, 2-SMe derivatives are highly stable under standard basic or nucleophilic conditions, allowing chemists to perform orthogonal functionalizations elsewhere on the molecule.

To functionalize the C2-SMe group, the reactivity must be artificially induced. This is achieved either by oxidizing the thioether to a highly reactive sulfone (-SO₂Me) , or by utilizing the Liebeskind-Srogl cross-coupling . In the latter, a thiophilic metal—typically Copper(I) thiophene-2-carboxylate (CuTC)—is used to polarize the C-S bond and scavenge the released thiolate, enabling Pd-catalyzed C-C bond formation under strictly neutral conditions.

Reactivity C2_Cl 2-Chloroquinazolinone (High Electrophilicity) SNAr_Cl Rapid SNAr (Amines/Thiols) C2_Cl->SNAr_Cl Base, RT-80°C Suzuki_Cl Suzuki-Miyaura Cross-Coupling C2_Cl->Suzuki_Cl Pd(0), Base, Boronic Acid C2_SMe 2-Methylthioquinazolinone (Stable / Orthogonal) Oxidation Oxidation (mCPBA) to 2-SO2Me C2_SMe->Oxidation [O] LS_Coupling Liebeskind-Srogl Coupling (Pd/CuTC) C2_SMe->LS_Coupling Pd(0), CuTC, Boronic Acid SNAr_SO2Me Ultrafast SNAr (Bioconjugation) Oxidation->SNAr_SO2Me Nucleophile

Divergent reactivity pathways of 2-chloro vs. 2-methylthio quinazolinones.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both derivatives to guide your synthetic planning.

Property2-Chloroquinazolin-4(3H)-one2-Methylthioquinazolin-4(3H)-one
Electronic Effect at C-2 Strong -I (Inductive withdrawal)Weak -I, Strong +M (Resonance donation)
LUMO Energy Level Low (Highly electrophilic)High (Poorly electrophilic)
SNAr Reactivity High (Reacts readily at RT to 80°C)Very Low (Requires activation)
Cross-Coupling Strategy Standard Suzuki-Miyaura (Pd, Base)Liebeskind-Srogl (Pd, CuTC, Neutral)
Orthogonal Stability Poor (Sensitive to nucleophiles/base)Excellent (Tolerates diverse nucleophiles)
Primary Byproduct Chloride ion (Cl⁻)Methanethiolate (MeS⁻)

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to empower researchers to troubleshoot effectively.

Protocol A: SNAr of 2-Chloroquinazolinone with Aliphatic Amines

Objective: Rapid C-N bond formation via nucleophilic aromatic substitution.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-chloroquinazolinone in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer intermediate without solvating the amine nucleophile, thereby maintaining high nucleophilicity.

  • Reagent Addition: Add 1.5 equivalents of the target amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the reactant amine, driving the equilibrium forward.

  • Self-Validation & Monitoring: Stir at room temperature to 60°C. Monitor via TLC (Hexanes/EtOAc).

    • Validation Check: The 2-chloro starting material is highly UV-active. The reaction is self-validating when the starting material spot completely disappears and a new, more polar, highly fluorescent spot (the amine product) emerges.

  • Workup: Quench with ice water.

    • Causality: Water dissolves the DMF and DIPEA-HCl salts, causing the highly organic quinazolinone product to precipitate out for easy filtration.

Protocol B: Liebeskind-Srogl Cross-Coupling of 2-Methylthioquinazolinone

Objective: C-C bond formation under neutral conditions, preserving base-sensitive functional groups.

  • Catalyst & Reagent Loading: In an oven-dried Schlenk flask, combine 2-methylthioquinazolinone (1.0 eq), aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and CuTC (1.5 eq).

    • Causality: CuTC is the critical activator. It acts as a thiophilic Lewis acid to polarize the unreactive C-S bond, facilitating Pd insertion. It also acts as a stoichiometric scavenger for the released methanethiolate, preventing it from binding to and poisoning the Pd(0) catalyst.

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times.

    • Causality: Pd(0) is highly sensitive to oxidation. An inert atmosphere is mandatory to maintain the active catalytic cycle.

  • Reaction Execution: Add degassed THF (0.1 M) and heat to 50°C for 12 hours.

    • Causality: Because CuTC drives the transmetalation step, the strong aqueous bases (e.g., Na₂CO₃) typically required in Suzuki couplings are omitted, allowing for a completely neutral reaction environment.

  • Self-Validation & Monitoring: Observe the reaction mixture.

    • Validation Check: The reaction is self-validating via a distinct color change. The mixture will transition from a yellow/orange suspension to a dark brown/black mixture. This visual cue confirms the formation of the Cu-SMe byproduct, indicating successful transmetalation.

LiebeskindSrogl Pd0 Pd(0) Catalyst Coord CuTC Coordination to Sulfur Pd0->Coord 2-SMe Substrate + CuTC OxAdd Oxidative Addition (C-S Bond Cleavage) Coord->OxAdd Pd(0) insertion TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet R-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Release of Product

Mechanism of the Liebeskind-Srogl cross-coupling via CuTC activation.

References

  • Source: Bioconjugate Chemistry (ACS Publications)
  • Source: ChemistrySelect (Wiley / ResearchGate)
  • Source: Organic Letters (ACS Publications)
Validation

A Comparative Guide to the Structural Elucidation of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

For the Attention Of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is paramount for understanding its structure-activity relationship (SAR) and for rational drug design.

While a comprehensive search of publicly available crystallographic databases reveals no deposited structure for 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one, this guide will provide a robust framework for its structural determination. We will detail the synthetic route, a complete experimental protocol for single-crystal X-ray diffraction, and a comparative analysis with structurally related compounds. Furthermore, we will explore complementary spectroscopic techniques and the emerging role of computational methods in crystal structure prediction.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The first and often most challenging step in X-ray crystallographic analysis is obtaining a high-quality single crystal. This necessitates a pure compound, which is typically achieved through a well-defined synthetic and purification protocol.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves the condensation of a 2-substituted-3,1-benzoxazin-4-one with a primary amine.[1][2] The proposed synthesis of the title compound follows this established methodology.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Purification & Crystallization Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-(chloromethyl)-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Pyridine, Reflux Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Benzoxazinone Target_Compound 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one Benzoxazinone->Target_Compound Glacial Acetic Acid, Reflux o_Toluidine 2-methylaniline (o-Toluidine) o_Toluidine->Target_Compound Crude_Product Crude Product Purified_Compound Purified Compound Crude_Product->Purified_Compound Column Chromatography Single_Crystal Single Crystal Purified_Compound->Single_Crystal Slow Evaporation Xray_Workflow Crystal_Selection Select a high-quality single crystal (~0.1-0.3 mm) Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Collect diffraction data using a diffractometer (Mo or Cu radiation) Mounting->Data_Collection Data_Processing Process raw data (integration, scaling, absorption correction) Data_Collection->Data_Processing Structure_Solution Solve the phase problem (e.g., using direct methods) Data_Processing->Structure_Solution Structure_Refinement Refine the atomic model against the experimental data Structure_Solution->Structure_Refinement Validation Validate the final structure (e.g., checkCIF) Structure_Refinement->Validation CIF_File Generate Crystallographic Information File (CIF) Validation->CIF_File Analytical_Approach Synthesized_Compound Pure 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one Mass_Spec Mass Spectrometry (MS) Synthesized_Compound->Mass_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR_Spec IR_Spec IR Spectroscopy Synthesized_Compound->IR_Spec Xray_Cryst X-ray Crystallography Synthesized_Compound->Xray_Cryst Molecular_Weight Molecular Weight & Formula Confirmation Mass_Spec->Molecular_Weight Connectivity Atom Connectivity & Solution Conformation NMR_Spec->Connectivity Functional_Groups Functional Group Identification IR_Spec->Functional_Groups Solid_State_Structure 3D Atomic Arrangement Xray_Cryst->Solid_State_Structure

Sources

Comparative

Analytical Differentiation of 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one from Isomeric Impurities

Introduction 2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9)[1] is a critical structural intermediate in the development of biologically active quinazolinones, including afloqualone and various methaqualon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9)[1] is a critical structural intermediate in the development of biologically active quinazolinones, including afloqualone and various methaqualone analogs[2]. During its synthesis—typically via the chlorination of a quinazoline-2,4-dione precursor—several structurally similar isomeric impurities can form. Differentiating the target molecule from these isomers is a significant analytical challenge because they share identical molecular weights (m/z 270.7) and exhibit highly similar polarities.

This guide provides an objective, causality-driven analytical framework to separate and identify these isomers using orthogonal chromatographic and spectroscopic techniques.

Section 1: The Isomeric Landscape & Causality

To design a robust analytical method, we must first understand the origin and nature of the impurities:

  • Positional Isomers: 2-chloro-3-(3-methylphenyl)quinazolin-4(3H)-one (m-tolyl) and 2-chloro-3-(4-methylphenyl)quinazolin-4(3H)-one (p-tolyl). These arise directly from trace m-toluidine and p-toluidine impurities present in the o-toluidine starting material.

  • Regioisomers: 4-chloro-1-(2-methylphenyl)quinazolin-2(1H)-one. This impurity forms if the chlorination reagent (e.g., POCl

    
    ) attacks the C4 carbonyl instead of the C2 carbonyl during the activation of the dione precursor.
    

G SM Starting Materials (Dione Precursor + Toluidine Impurities) Target Target Molecule 2-Chloro-3-(o-tolyl)... SM->Target Main Pathway Imp1 Positional Isomers (m-tolyl, p-tolyl) SM->Imp1 Toluidine Impurities Imp2 Regioisomer 4-Chloro-1-(o-tolyl)... SM->Imp2 Alt. Chlorination HPLC HPLC (PFP Column) Separates Positional Isomers Target->HPLC NMR 1D/2D NMR Identifies Regioisomers Target->NMR Imp1->HPLC Imp2->NMR

Workflow of impurity formation and the orthogonal analytical strategy.

Section 2: Chromatographic Differentiation (LC-MS/MS)

Standard C18 reverse-phase columns often fail to baseline-resolve the o-, m-, and p-tolyl isomers because their hydrophobic partitioning coefficients (LogP) are virtually identical.

The Causality of PFP Selectivity: To achieve baseline separation, a Pentafluorophenyl (PFP) stationary phase is required. The bulky ortho-methyl group in the target molecule forces the phenyl ring out of coplanarity with the quinazolinone core due to severe steric hindrance[3]. This creates a distinct, orthogonal 3D molecular footprint compared to the flatter m- and p-tolyl isomers. The rigid PFP phase exploits this shape difference through shape selectivity, dipole-dipole, and


 interactions.
Table 1: Chromatographic & MS Data Summary
CompoundIsomer TypeHPLC Retention (PFP Column)Primary MS/MS TransitionElution Order Logic
Target (o-tolyl) N/A~4.2 min271.1

236.1
Orthogonal geometry limits

stacking; elutes first.
m-Tolyl Impurity Positional~5.8 min271.1

236.1
Flatter geometry increases PFP interaction.
p-Tolyl Impurity Positional~6.1 min271.1

236.1
Maximum planarity; strongest

retention.
Regioisomer Structural~3.5 min271.1

228.0
Different dipole moment alters retention entirely.

Section 3: Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive tool for the structural elucidation of these isomers, relying on distinct electronic environments.


H NMR and the Atropisomeric Effect: 
The steric clash between the 2-chloro group and the 2'-methyl group prevents free rotation around the N-C(aryl) bond, leading to atropisomerism[2][3]. Because the o-tolyl ring is locked orthogonally to the quinazolinone core, the ortho-methyl group is forced directly into the magnetic shielding cone of the quinazolinone 

-system. This anisotropic shielding shifts the o-methyl protons significantly upfield (~2.10 ppm). In contrast, the m- and p-methyl groups project away from the shielding cone and resonate at standard positions (~2.35 ppm). Furthermore, the quinazolinone H5 proton is highly deshielded by the adjacent C4 carbonyl, consistently appearing downfield at ~8.56 ppm[4].

C NMR and Regioisomer Identification: 
The position of the carbonyl carbon is diagnostic. In 4(3H)-quinazolinones, the C4 carbonyl carbon typically resonates at ~162 ppm[5]. In the 2(1H)-one regioisomer, the C2 carbonyl is less deshielded and shifts upfield to ~150-155 ppm.
Table 2: Key NMR Diagnostic Chemical Shifts
Compound

H NMR: Methyl Shift

H NMR: Aryl Splitting Pattern

C NMR: C=O Shift
Target (o-tolyl) ~2.10 ppm (Shielded)Asymmetric multiplet~162 ppm (C4)
m-Tolyl Impurity ~2.35 ppm (Standard)Complex multiplet~162 ppm (C4)
p-Tolyl Impurity ~2.35 ppm (Standard)AA'BB' system (Two doublets)~162 ppm (C4)
Regioisomer ~2.15 ppm (Shielded)Asymmetric multiplet~152 ppm (C2)

Section 4: Step-by-Step Experimental Workflows

Protocol 1: LC-MS/MS Method for Positional Isomer Separation

This protocol utilizes a self-validating System Suitability Test (SST) to ensure column selectivity prior to sample analysis.

  • Column Preparation: Install a PFP column (e.g., 100 x 2.1 mm, 1.7 µm). Maintain column temperature at 40°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 30% B to 60% B over 10 minutes to maximize shape-selective partitioning.

  • System Suitability Test (Validation Step): Inject a known resolution mixture containing the o-, m-, and p-tolyl isomers.

    • Acceptance Criteria: The resolution (

      
      ) between the m-tolyl and p-tolyl peaks must be 
      
      
      
      . If
      
      
      , the PFP stationary phase may be degraded, and
      
      
      selectivity is compromised.
  • Sample Analysis: Inject the unknown sample and monitor the MRM transition m/z 271.1

    
     236.1 (loss of Cl).
    
Protocol 2: 2D NMR (HMBC) Structural Elucidation

This protocol uses 3-bond heteronuclear coupling to definitively lock the position of the substituents.

  • Sample Preparation: Dissolve 15 mg of the isolated impurity in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra, followed by a gradient-enhanced
    
    
    H-
    
    
    C HMBC experiment.
  • Data Validation (The Self-Validating Logic):

    • Locate the downfield H5 proton (~8.56 ppm)[4].

    • Trace the 3-bond HMBC correlation from H5 to the carbonyl carbon. If the carbonyl carbon is at ~162 ppm[5], the molecule is a 4(3H)-quinazolinone. If it is at ~152 ppm, it is the 2(1H)-one regioisomer.

    • Locate the methyl protons. Trace their 3-bond correlations to the adjacent aromatic carbons to confirm ortho, meta, or para positioning relative to the C-N bond.

DecisionTree Start Unknown Isomeric Impurity m/z = 270.7 NMR13 13C NMR: Carbonyl Shift? Start->NMR13 Regio Regioisomer 4-Chloro-1-(o-tolyl)... NMR13->Regio ~152 ppm (C2=O) NMR1 1H NMR: Methyl Shift & Splitting Pattern? NMR13->NMR1 ~162 ppm (C4=O) Target Target Molecule (o-tolyl, ~2.1 ppm) NMR1->Target Shielded Methyl Asymmetric Aryl MTolyl m-Tolyl Isomer (~2.35 ppm, multiplet) NMR1->MTolyl Deshielded Methyl Complex Multiplet PTolyl p-Tolyl Isomer (~2.35 ppm, AA'BB') NMR1->PTolyl Deshielded Methyl Two Doublets

Analytical decision tree for identifying the specific quinazolinone isomer.

References

Sources

Safety & Regulatory Compliance

Safety

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one proper disposal procedures

Proper disposal of synthetic intermediates like 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9) is a critical component of laboratory safety and environmental stewardship. As a halogenated aromatic nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of synthetic intermediates like 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one (CAS 892-15-9) is a critical component of laboratory safety and environmental stewardship. As a halogenated aromatic nitrogen heterocycle, this compound cannot be treated as standard organic waste.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this specific quinazolinone derivative, ensuring full compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) and international environmental standards.

The Causality of Segregation: Why Halogens Dictate Disposal

In chemical synthesis, the molecular structure of your waste dictates its end-of-life treatment. 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one contains a covalently bound chlorine atom. When managing this compound—whether as a pure solid, a reaction byproduct, or dissolved in a solvent matrix—it must be strictly classified as Halogenated Organic Waste 1[1].

The Mechanistic Rationale: Standard non-halogenated organic waste is often shipped for fuel blending or incinerated at lower temperatures 2[2]. However, subjecting chlorinated compounds to low-temperature incineration (< 800°C) leads to incomplete combustion and the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) 3[3].

To prevent this, halogenated waste requires specialized rotary kiln incineration at temperatures exceeding 1000°C, followed by alkaline scrubbing to neutralize the resulting hydrogen chloride (HCl) gas4[4]. Mixing 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one with non-halogenated waste not only violates RCRA "cradle-to-grave" mandates but drastically increases institutional disposal costs, as the entire mixed volume must then be treated as halogenated5[5].

Mechanism W Halogenated Waste (Contains Cl) T1 Low Temp / Open Burn (< 800°C) W->T1 T2 High Temp Incineration (> 1000°C) W->T2 H1 Formation of Toxic PCDDs & PCDFs (Dioxins) T1->H1 Hazard H2 Complete Mineralization to CO2, H2O, & HCl T2->H2 Safe S Alkaline Scrubber Neutralizes HCl H2->S E Safe Environmental Release S->E

Mechanistic pathway illustrating the necessity of high-temperature incineration for chlorinated waste.

Standard Operating Procedure: Step-by-Step Disposal Workflow

This protocol outlines the self-validating steps required to safely capture and dispose of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one in a laboratory setting.

Phase 1: Point-of-Generation Collection
  • Determine the Waste Matrix:

    • Solid Waste: Unused powders, contaminated filter paper, or silica gel from column chromatography must be collected in a leak-proof, puncture-resistant 20 L lined pail 6[6].

    • Liquid Waste: Reaction mother liquors containing the compound must be directed to a liquid halogenated waste carboy.

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) containers. Do not use metal safety cans , as trace dissociation of halogenated compounds can produce hydrochloric acid, which corrodes metal over time 7[7].

  • Verify Compatibility: Ensure the waste container does not contain incompatible chemicals (e.g., strong bases, alkali metals, or acetone), as mixing halogenated compounds with certain organics (like acetone) can cause exothermic reactions or explosions 1[1].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Immediately affix a RCRA-compliant "Hazardous Waste" tag. The label must explicitly state "Halogenated Organic Waste" and list "2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one" along with any solvents (e.g., "DCM 80%, Quinazolinone derivative 20%"). Do not use abbreviations 8[8].

  • Storage Mechanics: Keep the container tightly closed at all times unless actively adding waste. Store the primary container inside a secondary containment bin to capture accidental spills 5[5].

  • Volume Monitoring: Monitor the SAA. Once the container reaches 80-90% capacity, or hits the regulatory limit of 55 gallons, date the container.

Phase 3: Institutional Transfer & Final Destruction
  • Initiate Transfer: Within 3 days of dating the full container, submit a hazardous waste pickup request to your Environmental Health & Safety (EHS) department 2[2].

  • Manifesting: EHS will log the chemical under the appropriate RCRA waste codes (often an F-code or generalized U-code for halogenated organics) and transfer it to a licensed commercial hazardous waste facility for high-temperature incineration4[4].

G N1 Waste Generation: 2-chloro-3-(2-methylphenyl) quinazolin-4(3H)-one N2 Segregation: Strictly Halogenated Waste Stream N1->N2 N3 SAA Storage: Secondary Containment < 55 Gallons N2->N3 N4 EHS Transfer: RCRA Manifesting N3->N4 N5 Final Destruction: High-Temp Incineration (>1000°C) + Scrubbers N4->N5

Operational workflow for the segregation, storage, and disposal of halogenated quinazolinone waste.

Quantitative Data & Compliance Limits

To maintain a self-validating safety system, laboratories must adhere to strict quantitative limits regarding the accumulation and storage of halogenated waste streams.

ParameterRegulatory Limit / GuidelineOperational Rationale
Waste Classification Halogenated Organic WasteContains covalently bound chlorine; requires specialized high-temperature incineration to prevent dioxin formation.
SAA Volume Limit 55 Gallons (or 1 qt for acutely toxic)EPA RCRA Subtitle C mandate for laboratory Satellite Accumulation Areas. Exceeding this triggers MAA (Main Accumulation Area) rules.
Storage Time Limit < 3 days once volume limit is reachedPrevents chemical degradation, over-pressurization of containers, and ensures rapid institutional compliance.
Container Material HDPE or PTFEHalogenated organics can degrade certain plastics and corrode metal over time via trace HCl generation.

Spill Response & Decontamination

In the event of an accidental release of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one:

  • Isolate: Evacuate the immediate area. Don appropriate PPE (nitrile gloves, chemical splash goggles, and a lab coat)7[7].

  • Contain & Absorb: If dissolved in a solvent, use an inert dry absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material or spilled solid powder using non-sparking tools and place it into a designated, resealable hazardous waste container.

  • Dispose: Label the cleanup materials explicitly as halogenated hazardous waste and request an immediate EHS pickup.

References

  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW. University of Wollongong.[Link]

  • Chemical Safety | Science Resource Support Services - Bates College. Bates College. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Hazardous Waste Guide | UTIA Safety Office. University of Tennessee. [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). [Link]

  • HAZARDOUS MATERIALS DISPOSAL GUIDE. University of Windsor.[Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.[Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. U.S. Environmental Protection Agency (EPA). [Link]

Sources

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